(S,R,S)-AHPC-CO-C9-NH2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C32H49N5O4S |
|---|---|
Molekulargewicht |
599.8 g/mol |
IUPAC-Name |
(2S,4R)-1-[(2S)-2-(10-aminodecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C32H49N5O4S/c1-22-28(42-21-35-22)24-15-13-23(14-16-24)19-34-30(40)26-18-25(38)20-37(26)31(41)29(32(2,3)4)36-27(39)12-10-8-6-5-7-9-11-17-33/h13-16,21,25-26,29,38H,5-12,17-20,33H2,1-4H3,(H,34,40)(H,36,39)/t25-,26+,29-/m1/s1 |
InChI-Schlüssel |
VGJCOIDAXHKYAF-UWPQIUOOSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCN)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCN)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (S,R,S)-AHPC-CO-C9-NH2: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-CO-C9-NH2 is a synthetic chemical compound that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins by harnessing the cell's own protein disposal machinery. Specifically, this compound is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, coupled to a nine-carbon linker with a terminal amine. This bifunctional nature allows for its conjugation to a ligand targeting a protein of interest, thereby creating a PROTAC that can induce the degradation of that specific protein. This guide provides a comprehensive overview of the structure, synthesis, and biological context of this compound.
Chemical Structure and Properties
This compound is a derivative of the well-characterized VHL ligand (S,R,S)-AHPC, also known as VH032 amine. The core (S,R,S)-AHPC moiety is responsible for binding to the VHL E3 ligase. This core is connected via an amide bond to a nine-carbon aliphatic chain, which terminates in a primary amine. This terminal amine serves as a reactive handle for conjugation to a target protein ligand.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Full Chemical Name | (2S,4R)-1-((S)-2-(10-aminodecanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |
| CAS Number | 2376139-50-1 |
| Molecular Formula | C₃₂H₅₀N₆O₄S |
| Molecular Weight | 630.84 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the synthesis of the core VHL ligand, (S,R,S)-AHPC (VH032 amine). This is followed by the coupling of the C9-NH2 linker.
Synthesis of the (S,R,S)-AHPC (VH032 amine) Core
Several synthetic routes for VH032 amine have been reported, including multi-gram scale and chromatography-free methods. A general overview of a common synthetic strategy is presented below. The synthesis typically involves the coupling of three key fragments: a protected (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid derivative, a protected (S)-tert-leucine, and a 4-(4-methylthiazol-5-yl)benzylamine moiety.
Final Coupling Step: Amidation with the C9-NH2 Linker
The final step in the synthesis of this compound involves the acylation of the free amine of the (S,R,S)-AHPC core with a protected 10-aminodecanoic acid, followed by deprotection.
Experimental Protocol: General Amide Coupling to (S,R,S)-AHPC (VH032 amine)
This protocol describes a general method for coupling a carboxylic acid-functionalized linker to the (S,R,S)-AHPC amine.
Materials:
-
(S,R,S)-AHPC (VH032 amine)
-
Boc-10-aminodecanoic acid
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Activation of the Carboxylic Acid: In a round-bottom flask, dissolve Boc-10-aminodecanoic acid (1.1 equivalents) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes.
-
Amide Coupling: To the activated carboxylic acid solution, add a solution of (S,R,S)-AHPC (VH032 amine) (1 equivalent) in anhydrous DMF. Stir the reaction mixture at room temperature overnight.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the Boc-protected intermediate.
-
Boc Deprotection: Dissolve the purified intermediate in DCM. Add TFA (10 equivalents) and stir the reaction at room temperature for 2 hours.
-
Final Work-up: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.
Biological Activity and Mechanism of Action
This compound functions as the E3 ligase-recruiting component of a PROTAC. The (S,R,S)-AHPC moiety binds with high affinity to the VHL protein, a component of the VHL-Elongin B-Elongin C (VBC) E3 ubiquitin ligase complex.
Table 2: Binding Affinity of the Parent VHL Ligand
| Compound | Target | Binding Affinity (Kd) | Assay Method |
| (S,R,S)-AHPC (VH032) | VHL | ~185 nM | Isothermal Titration Calorimetry (ITC) |
While the specific binding affinity of the C9-NH2 conjugate has not been publicly reported, the parent (S,R,S)-AHPC ligand exhibits a strong affinity for VHL. The addition of the linker is generally designed to have a minimal impact on this binding.
PROTAC Mechanism of Action
When incorporated into a PROTAC, the this compound moiety recruits the VHL E3 ligase complex to the target protein bound by the other end of the PROTAC. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
The Core Principles of VHL E3 Ligase Ligands: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental properties of small molecule ligands targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Given the pivotal role of VHL in targeted protein degradation, particularly through the development of Proteolysis Targeting Chimeras (PROTACs), a thorough understanding of its ligands is paramount for the rational design of novel therapeutics. This document details their binding characteristics, structure-activity relationships, and the experimental protocols crucial for their evaluation.
Introduction to VHL and its Ligands
The von Hippel-Lindau protein is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex CRL2^VHL^.[1] This complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[2][3] Small molecule VHL ligands are designed to mimic the binding of the hydroxylated proline residue of HIF-1α to VHL, thereby enabling the recruitment of the E3 ligase to a target protein of interest when incorporated into a PROTAC.[1][4]
The development of potent and cell-permeable VHL ligands has been a significant breakthrough in the field of targeted protein degradation.[1] These ligands form the cornerstone of many PROTACs, which are heterobifunctional molecules that consist of a VHL ligand, a linker, and a ligand for a target protein.[5] By inducing the formation of a ternary complex between VHL, the PROTAC, and the target protein, these molecules effectively hijack the cell's ubiquitin-proteasome system to achieve selective protein degradation.[5][6]
Quantitative Data on VHL Ligand Properties
The efficacy of a VHL ligand is determined by a combination of its binding affinity to VHL, its ability to promote the formation of a stable ternary complex, and its influence on the degradation of the target protein in a cellular context. The following tables summarize key quantitative data for well-characterized VHL ligands and their corresponding PROTACs.
Table 1: Binding Affinities of VHL Ligands
| VHL Ligand | Binding Assay | Affinity (Kd/IC50) | Reference |
| VH032 | Fluorescence Polarization (FP) | 185 nM (Kd) | [7] |
| VH101 | Fluorescence Polarization (FP) | 44 nM (Kd) | [3] |
| VH298 | Isothermal Titration Calorimetry (ITC) | 260 nM (Kd) | [7] |
| VHL Ligand (from ARD-266) | Competitive Binding Assay | 2-3 µM (Ki) | [8][9] |
| Compound 134a | Surface Plasmon Resonance (SPR) | 29 nM (Kd) | [3] |
| VH-e (24) | Fluorescence Polarization (FP) | 190 nM (IC50) | [10] |
Table 2: Cellular Degradation Potency of VHL-based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| MZ1 | BRD4 | Various | 3.7 nM | 94% | [1] |
| ARD-266 | Androgen Receptor (AR) | LNCaP | 0.5 nM | >95% | [10] |
| Compound 139 | BRD4 | PC3 | 3.3 nM | 97% | [3] |
| Compound 139 | BRD4 | EOL-1 | 0.87 nM | 96% | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, rendered using Graphviz, illustrate the VHL-mediated protein degradation pathway and a typical experimental workflow for evaluating VHL-based PROTACs.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer [jci.org]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on VHL ligands – Ciulli Laboratory [sites.dundee.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Toolkit: A Deep Dive into PROTAC Technology Leveraging VHL Ligands
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven mechanism of targeted protein degradation. This technical guide provides an in-depth exploration of PROTAC technology with a specific focus on the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a cornerstone of many successful protein degraders. We will delve into the core mechanism, quantitative parameters of exemplary VHL-based PROTACs, and detailed experimental protocols for their evaluation.
The VHL-PROTAC Mechanism: Hijacking the Cellular Machinery for Targeted Destruction
PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] VHL-based PROTACs exploit the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[2]
The process begins with the PROTAC molecule simultaneously binding to the POI and the VHL E3 ligase, forming a ternary complex.[3] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI. The POI becomes polyubiquitinated, marking it for recognition and subsequent degradation by the 26S proteasome into smaller peptides.[4] The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.[1]
Under normal physiological conditions, the VHL E3 ligase complex recognizes and targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and degradation, a process initiated by the hydroxylation of proline residues on HIF-1α.[5] VHL-based PROTACs effectively mimic this natural process to eliminate a wide array of pathogenic proteins.
Figure 1: VHL-PROTAC signaling pathway.
Quantitative Analysis of VHL-Based PROTACs
The efficacy of a PROTAC is defined by several key quantitative parameters. The half-maximal degradation concentration (DC50) represents the concentration of the PROTAC required to degrade 50% of the target protein, while the maximum degradation (Dmax) is the highest percentage of protein degradation achieved. The following tables summarize these parameters for several well-characterized VHL-based PROTACs.
Table 1: Degradation Potency (DC50) of Selected VHL-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Reference(s) |
| ARD-266 | Androgen Receptor (AR) | LNCaP | 0.5 | [5] |
| ARD-266 | Androgen Receptor (AR) | VCaP | 1 | [5] |
| ARD-266 | Androgen Receptor (AR) | 22Rv1 | 0.2 | [5][6][7] |
| DT2216 | BCL-XL | MOLT-4 | 63 | [2] |
| KT-333 | STAT3 | SU-DHL-1 | 11.8 | [8] |
Table 2: Maximum Degradation (Dmax) of Selected VHL-Based PROTACs
| PROTAC | Target Protein | Cell Line | Dmax (%) | Reference(s) |
| ARD-266 | Androgen Receptor (AR) | LNCaP | >95 | [5][7] |
| ARD-266 | Androgen Receptor (AR) | VCaP | >95 | [5][7] |
| ARD-266 | Androgen Receptor (AR) | 22Rv1 | >95 | [5][7] |
| DT2216 | BCL-XL | MOLT-4 | 90.8 | [2] |
Synthesis of VHL Ligands: The VH032 Case Study
The availability of potent and versatile VHL ligands is critical for the development of effective PROTACs. VH032 is a widely used VHL ligand.[9][10] A common synthetic route involves the acetylation of a VH032 amine precursor.[9]
A generalized five-step strategy to prepare VH032 in multigram quantities has been reported.[11] This involves a key C-H arylation of 4-methylthiazole, followed by a series of deprotection and amidation steps to yield the final product.[11][12]
General Synthesis Workflow for a VH032-based PROTAC:
Figure 2: Generalized workflow for the synthesis of a PROTAC using a VH032 derivative.
Key Experimental Protocols
The characterization of VHL-based PROTACs involves a suite of biochemical and cellular assays to determine their efficacy and mechanism of action.
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the reduction in the target protein levels following PROTAC treatment.[9][12]
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Protocol:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET is a proximity-based assay used to detect and quantify the formation of the POI-PROTAC-VHL ternary complex in solution.[5][11][13]
Materials:
-
Tagged VHL E3 ligase (e.g., His-tagged) and tagged target protein (e.g., GST-tagged)
-
Fluorescently labeled antibodies (e.g., Terbium-conjugated anti-His and d2-conjugated anti-GST)
-
PROTAC compound
-
Assay buffer
-
TR-FRET compatible plate reader
Protocol:
-
Assay Setup: In a microplate, combine the tagged VHL, tagged target protein, and the corresponding fluorescently labeled antibodies.
-
PROTAC Titration: Add a serial dilution of the PROTAC compound to the wells.
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation.
-
Signal Detection: Read the plate on a TR-FRET enabled plate reader, measuring the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[11]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful label-free technique to measure the kinetics (kon, koff) and affinity (KD) of binary and ternary binding interactions in real-time.[7][10]
Materials:
-
SPR instrument and sensor chips (e.g., SA chip for biotinylated proteins)
-
Immobilized VHL E3 ligase
-
PROTAC compound
-
Target protein
-
Running buffer
Protocol:
-
Immobilization: Immobilize the biotinylated VHL E3 ligase onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC alone over the immobilized VHL to measure the binary PROTAC-VHL interaction.
-
Inject a series of concentrations of the target protein alone to confirm no non-specific binding to VHL.
-
-
Ternary Complex Analysis:
-
Prepare solutions containing a fixed, near-saturating concentration of the target protein and a serial dilution of the PROTAC.
-
Inject these pre-incubated solutions over the immobilized VHL surface.
-
-
Data Analysis:
-
Fit the sensorgrams to appropriate binding models to determine the association rate (kon), dissociation rate (koff), and dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) by comparing the binding affinity of the PROTAC to VHL in the absence and presence of the target protein.[10]
-
Figure 3: A typical experimental workflow for PROTAC evaluation.
Conclusion
PROTAC technology utilizing VHL ligands represents a powerful and versatile strategy for targeted protein degradation. The ability to catalytically eliminate pathogenic proteins, including those previously deemed "undruggable," opens up new avenues for therapeutic intervention. A thorough understanding of the underlying mechanism, coupled with rigorous quantitative analysis and well-defined experimental protocols, is paramount for the successful design and development of the next generation of VHL-based PROTACs. This guide provides a foundational framework for researchers and drug development professionals to navigate this exciting and rapidly evolving field.
References
- 1. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aragen.com [aragen.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to (S,R,S)-AHPC-CO-C9-NH2: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-AHPC-CO-C9-NH2, with CAS number 2376139-50-1, is a pivotal chemical entity in the rapidly evolving field of targeted protein degradation. This molecule is a von Hippel-Lindau (VHL) E3 ligase ligand conjugated to a nine-carbon alkyl linker with a terminal amine. It serves as a foundational building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the molecule's properties, its role in the PROTAC mechanism of action, detailed experimental protocols for its application, and a summary of relevant quantitative data for analogous PROTACs.
Introduction to this compound
This compound is a derivative of the potent VHL ligand VH032.[1][2] Its structure is specifically designed for the modular assembly of PROTACs. A PROTAC molecule is a heterobifunctional chimera comprising three key components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3] In this case, this compound provides the VHL-recruiting element and a flexible, hydrophobic C9 alkyl linker.[1][4] The terminal primary amine (NH2) serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein for degradation.[4]
The core utility of this building block lies in its ability to facilitate the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex.[3] This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrochloride is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2376139-50-1 | [1] |
| Molecular Formula | C32H50ClN5O4S | [2] |
| Molecular Weight | 636.29 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Storage Conditions | -20°C, sealed, away from moisture and light | [2] |
| Synonyms | (2S,4R)-1-((S)-2-(10-aminodecanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride | [1] |
Role in PROTAC Design and Mechanism of Action
The C9 alkyl linker of this compound plays a crucial role in the efficacy of the resulting PROTAC. The length and composition of the linker are critical determinants of the stability and geometry of the ternary complex, which in turn dictates the efficiency of protein degradation.[2] Alkyl chains, such as the C9 linker, offer hydrophobicity that can enhance cell membrane permeability.[1] The flexibility of the alkyl chain allows the PROTAC to adopt multiple conformations, increasing the likelihood of productive ternary complex formation.[3]
The PROTAC Signaling Pathway
The general mechanism of action for a PROTAC synthesized using this compound is illustrated in the signaling pathway diagram below.
References
The Architect of Degradation: A Technical Guide to (S,R,S)-AHPC-CO-C9-NH2 in Targeted Protein Degradation
For Immediate Release
A Deep Dive into the VHL E3 Ligase Ligand Building Block for PROTAC Development
This technical guide offers an in-depth analysis of (S,R,S)-AHPC-CO-C9-NH2 , a crucial building block in the rapidly evolving field of Targeted Protein Degradation (TPD). Addressed to researchers, scientists, and drug development professionals, this document elucidates the core function of this molecule as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a cornerstone of Proteolysis Targeting Chimera (PROTAC) technology.
PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. This compound serves as the VHL-recruiting moiety, which, when connected via a linker to a "warhead" that binds a protein of interest (POI), initiates the degradation cascade.
The PROTAC Mechanism: A Symphony of Induced Proximity
The fundamental role of this compound is to facilitate the formation of a ternary complex, bringing the target protein and the VHL E3 ligase into close proximity. This induced proximity is the critical first step in a signaling cascade that leads to the ubiquitination and subsequent degradation of the target protein.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Analysis of a PROTAC Derived from a Close Analog
Table 1: Degradation Efficacy of MS41 in Various Leukemia Cell Lines [1][2][3]
| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) |
| MV4;11 | ENL | 3.50 | >93 |
| SEMK2 | ENL | 2.84 | >93 |
| Jurkat | ENL | 3.03 | >93 |
| KASUMI1 | ENL | 26.58 | >93 |
DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein. Dₘₐₓ: The maximum percentage of protein degradation achieved.
Detailed Experimental Protocols
The following are generalized yet detailed protocols for the synthesis and evaluation of PROTACs based on the (S,R,S)-AHPC scaffold.
Protocol 1: Synthesis of a VHL-based PROTAC
This protocol outlines the general steps for conjugating an amine-functionalized "warhead" (a ligand for the protein of interest) with a carboxylic acid-terminated (S,R,S)-AHPC-linker moiety.
Workflow for PROTAC Synthesis:
References
The Rise of AHPC-based PROTACs: A Technical Guide to Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally altering the landscape of drug discovery. Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system.[1] This guide provides an in-depth exploration of a prominent class of these molecules: PROTACs based on the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
AHPC-based PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits the VHL E3 ligase (the AHPC moiety), and a chemical linker connecting the two.[3] The fundamental mechanism involves the formation of a ternary complex between the POI, the PROTAC, and the VHL E3 ligase complex.[3][4] This induced proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[5] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein into small peptides.[3] The PROTAC molecule is not consumed in this catalytic cycle and is released to induce the degradation of additional POI molecules.[3]
The Development Workflow: From Concept to Candidate
The development of a novel AHPC-based PROTAC is a multi-step process that integrates chemical synthesis with rigorous biological evaluation.[2] It begins with the rational design or selection of a "warhead" that binds to the target protein and an appropriate AHPC-linker moiety. Following synthesis, the new PROTAC is evaluated for its ability to induce target degradation, typically quantified by Western Blot analysis to determine its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax).[2] Further assays confirm the mechanism of action, including ternary complex formation and ubiquitination assays, leading to the identification of a lead candidate for further optimization.[6]
Quantitative Data Summary
The efficacy of a PROTAC is quantified by its DC50 and Dmax values.[2] The following tables summarize representative data for well-characterized VHL-recruiting PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, illustrating the high potency achievable with this platform.
Table 1: Degradation Potency (DC50) of BET-targeting PROTACs [7]
| Target Protein | PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) |
| BRD4 | MZ1 | VHL | HeLa | ~15 |
| BRD4 | dBET1 | CRBN | HeLa | ~50 |
| BRD2 | MZ1 | VHL | HeLa | ~25 |
| BRD2 | dBET1 | CRBN | HeLa | ~100 |
Table 2: Maximum Degradation (Dmax) of BET-targeting PROTACs [7]
| Target Protein | PROTAC | E3 Ligase Recruited | Cell Line | Dmax (%) |
| BRD4 | MZ1 | VHL | HeLa | >90% |
| BRD4 | dBET1 | CRBN | HeLa | >90% |
| BRD2 | MZ1 | VHL | HeLa | >80% |
| BRD2 | dBET1 | CRBN | HeLa | >80% |
Key Experimental Protocols
Protocol 1: Synthesis of an AHPC-PEG-Acid Linker[2]
This protocol describes a general method for synthesizing an AHPC-linker conjugate with a terminal carboxylic acid, ready for coupling to a warhead.
-
Materials:
-
(S,R,S)-AHPC hydrochloride
-
PEG linker with a terminal amine and a Boc-protected carboxylic acid
-
Coupling agents: HATU, HOBt
-
Base: Diisopropylethylamine (DIPEA)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection agent: Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Coupling of AHPC to PEG linker:
-
Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF.[2]
-
Add HATU, HOBt, and DIPEA to the solution.[2]
-
Stir the reaction mixture at room temperature for 12-24 hours.[2]
-
Monitor reaction progress by LC-MS.
-
Upon completion, quench the reaction and purify the product by flash column chromatography.[2]
-
-
Deprotection of the carboxylic acid:
-
Protocol 2: Western Blot Analysis for Protein Degradation[1][5]
This is a fundamental technique to quantify PROTAC-induced degradation of a target protein.
-
Materials:
-
Cultured cells
-
PROTAC compound
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and loading control, e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
-
Procedure:
-
Cell Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer, then boil to denature proteins.[1]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[2]
-
Block the membrane for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[2]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.[2]
-
Repeat immunoblotting steps for a loading control protein.[1]
-
-
Data Analysis:
-
Acquire the chemiluminescent signal using an imaging system.[2]
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.[2]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]
-
-
Protocol 3: Target Ubiquitination Assay via Immunoprecipitation[6][7]
This assay confirms that the PROTAC-mediated degradation is dependent on the ubiquitination of the target protein.
-
Materials:
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Antibody against the target protein for immunoprecipitation (IP)
-
Protein A/G agarose (B213101) beads
-
Antibody against ubiquitin for Western Blot
-
Wash buffers
-
-
Procedure:
-
Cell Treatment:
-
Immunoprecipitation (IP):
-
Lyse the cells and quantify total protein.
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the IP antibody against the target protein overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complex.
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
-
Western Blot Analysis:
-
Elute the protein from the beads by boiling in Laemmli buffer.
-
Perform Western Blotting as described in Protocol 2.
-
Probe the membrane with an anti-ubiquitin antibody. An increased smear or laddering pattern in the PROTAC-treated sample lane at the molecular weight of the target protein indicates successful ubiquitination.
-
-
Logical Relationships in PROTAC Design
The efficacy of an AHPC-based PROTAC is not merely the sum of its parts but a complex interplay between the warhead, linker, and the AHPC moiety. The linker is a critical determinant of the PROTAC's performance, influencing the stability and geometry of the ternary complex.[2][4] Its length, composition (e.g., PEG vs. alkyl chain), and attachment points must be empirically optimized to achieve potent and selective degradation.[2] This optimization process is a central challenge in PROTAC development.
Conclusion and Future Perspectives
AHPC-based PROTACs represent a powerful and versatile platform for targeted protein degradation, enabling the development of potent and selective degraders for a wide array of therapeutic targets.[4] The success of this modality is critically dependent on the careful optimization of the linker to ensure favorable ternary complex formation. Future research will likely focus on developing novel linker chemistries for improved drug-like properties and employing computational modeling to rationally design the optimal PROTAC for a given target-E3 ligase pair.[2] As our understanding of the intricate structure-activity relationships deepens, AHPC-based PROTACs hold immense promise for addressing previously "undruggable" targets.
References
An In-depth Technical Guide to the von Hippel-Lindau E3 Ligase Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The von Hippel-Lindau (VHL) protein is a crucial tumor suppressor, and its inactivation is a hallmark of VHL disease, a hereditary cancer syndrome predisposing individuals to various tumors, including clear cell renal cell carcinoma (ccRCC)[1][2]. The protein product of the VHL gene, pVHL, functions as the substrate recognition component of a multi-subunit E3 ubiquitin ligase complex. This complex plays a central role in cellular oxygen sensing by targeting the alpha subunits of Hypoxia-Inducible Factors (HIFs) for proteasomal degradation in the presence of oxygen[3]. Dysregulation of this pathway is implicated in the development and progression of various cancers, making the VHL E3 ligase complex a significant area of research and a promising target for therapeutic intervention[4][5][6].
This technical guide provides a comprehensive overview of the VHL E3 ligase complex, including its core components, mechanism of action, and the signaling pathways it governs. It also presents detailed experimental protocols for studying the complex and summarizes key quantitative data to aid researchers and drug development professionals in their understanding and investigation of this critical cellular machinery.
Core Components and Assembly of the VHL E3 Ligase Complex
The VHL E3 ligase complex is a multiprotein machine analogous in function to the well-characterized SCF (Skp1-Cul1-F-box) E3 ligase complexes[7][8]. The core components of the VHL complex are:
-
von Hippel-Lindau Protein (pVHL): The substrate recognition subunit that directly binds to the hydroxylated HIF-α subunits. pVHL itself is composed of two domains: an N-terminal β-domain responsible for substrate binding and a C-terminal α-domain that interacts with Elongin C[8].
-
Elongin B and Elongin C: These two proteins form a stable heterodimer that acts as an adaptor, bridging pVHL to the cullin scaffold. Elongin C directly interacts with the α-domain of pVHL, and this interaction is crucial for the stability of pVHL, protecting it from proteasomal degradation[9][10][11].
-
Cullin 2 (Cul2): A scaffold protein that provides the structural backbone for the complex. Its N-terminus binds to the Elongin B/C heterodimer, while its C-terminus recruits the RING-box protein[12].
-
RING-Box Protein 1 (Rbx1): Also known as ROC1, Rbx1 is a small RING finger protein that binds to the C-terminus of Cul2. Rbx1 is responsible for recruiting the E2 ubiquitin-conjugating enzyme, which carries the activated ubiquitin molecule[13][14][15].
The assembly of this complex is a stepwise process, with the stable formation of the VHL-Elongin B-Elongin C (VBC) ternary complex being a critical initial step[7]. The chaperonin TRiC/CCT has been shown to mediate the folding and assembly of pVHL with the Elongin BC complex[16].
The VHL-HIF Signaling Pathway: A Master Regulator of Oxygen Homeostasis
The primary and most well-characterized function of the VHL E3 ligase complex is the regulation of HIF-α stability in an oxygen-dependent manner.
Normoxia: HIF-α Degradation
Under normal oxygen conditions (normoxia), specific proline residues on HIF-α (Pro402 and Pro564 in human HIF-1α) are hydroxylated by a family of enzymes known as prolyl hydroxylase domain proteins (PHDs)[17][18][19][20][21]. This post-translational modification creates a binding site for the β-domain of pVHL[22][23]. The VHL E3 ligase complex then polyubiquitinates HIF-α, marking it for rapid degradation by the 26S proteasome[24].
Hypoxia: HIF-α Stabilization and Activation
Under low oxygen conditions (hypoxia), the PHD enzymes are inactive due to the lack of their co-substrate, molecular oxygen. Consequently, HIF-α is not hydroxylated and is not recognized by the VHL complex. This leads to the stabilization and accumulation of HIF-α in the cytoplasm. Stabilized HIF-α translocates to the nucleus, where it dimerizes with HIF-β (also known as ARNT) and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the expression of genes involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival, allowing cells to adapt to the hypoxic environment.
Quantitative Data on VHL E3 Ligase Complex Interactions
The interactions between the components of the VHL E3 ligase complex and its substrate are characterized by specific binding affinities. The following table summarizes key quantitative data from the literature.
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |
| VCB Complex & Hydroxylated HIF-1α peptide | Not Specified | 33 nM | [14] |
| VCB Complex & Non-hydroxylated HIF-1α peptide | Not Specified | 34 µM | [14] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) of the VHL Complex
This protocol describes the immunoprecipitation of the VHL complex from mammalian cells to identify interacting proteins.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail, Roche).
-
Wash Buffer: Same as Lysis Buffer.
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
Anti-VHL antibody (or antibody against a tagged VHL).
-
Protein A/G magnetic beads.
-
Cultured mammalian cells expressing the VHL protein.
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in ice-cold Lysis Buffer on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads using a magnetic stand.
-
Add the primary antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.
-
Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.
-
Separate the beads with a magnetic stand and transfer the eluate to a new tube containing Neutralization Buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.
-
GST Pull-Down Assay for VHL-HIF Interaction
This assay is used to study the in vitro interaction between a GST-tagged VHL protein and HIF-1α.
Materials:
-
Purified GST-tagged VHL protein.
-
In vitro translated and 35S-labeled HIF-1α.
-
Binding Buffer: 20 mM HEPES (pH 7.9), 100 mM KCl, 10% glycerol, 1 mM DTT.
-
Wash Buffer: Same as Binding Buffer.
-
Elution Buffer: 10 mM reduced glutathione (B108866) in 50 mM Tris-HCl, pH 8.0.
-
Glutathione-agarose beads.
Procedure:
-
Immobilization of Bait Protein:
-
Incubate purified GST-VHL with glutathione-agarose beads in Binding Buffer for 1 hour at 4°C.
-
Wash the beads three times with Binding Buffer to remove unbound protein.
-
-
Binding of Prey Protein:
-
Add the in vitro translated 35S-HIF-1α to the beads and incubate for 2-3 hours at 4°C on a rotator.
-
-
Washing:
-
Wash the beads five times with 1 mL of Wash Buffer to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins by adding Elution Buffer and incubating for 10 minutes at room temperature.
-
Collect the eluate by centrifugation.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and autoradiography.
-
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of HIF-1α by the VHL E3 ligase complex in a test tube.
Materials:
-
Recombinant VHL complex (VHL, Elongin B, Elongin C, Cul2, Rbx1).
-
Recombinant E1 ubiquitin-activating enzyme.
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5).
-
Ubiquitin.
-
Recombinant hydroxylated HIF-1α substrate.
-
Ubiquitination Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM ATP, 0.1 mM DTT.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the Ubiquitination Buffer, E1, E2, ubiquitin, and hydroxylated HIF-1α.
-
Initiate the reaction by adding the recombinant VHL E3 ligase complex.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Termination:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
-
Analysis:
-
Boil the samples for 5 minutes.
-
Analyze the ubiquitination of HIF-1α by SDS-PAGE and Western blotting using an anti-HIF-1α antibody. A ladder of higher molecular weight bands indicates polyubiquitination.
-
Therapeutic Targeting of the VHL-HIF Pathway
The central role of the VHL-HIF axis in cancer has made it an attractive target for drug development[6][25]. Strategies include:
-
HIF-2α Inhibitors: Small molecules that directly bind to HIF-2α and prevent its dimerization with HIF-1β, thereby inhibiting its transcriptional activity. Belzutifan is a notable example, approved for the treatment of VHL disease-associated renal cell carcinoma, central nervous system hemangioblastomas, and pancreatic neuroendocrine tumors[5][26][27].
-
PROTACs (Proteolysis-Targeting Chimeras): These are heterobifunctional molecules that recruit a target protein to an E3 ligase for degradation. Several PROTACs have been developed that utilize the VHL E3 ligase to degrade oncoproteins[28][29][30][31][32].
Conclusion
The von Hippel-Lindau E3 ligase complex is a master regulator of cellular responses to oxygen availability. Its intricate mechanism of action, centered on the degradation of Hypoxia-Inducible Factors, is fundamental to normal physiology and is frequently dysregulated in cancer. A thorough understanding of the VHL complex, its interacting partners, and the signaling pathways it controls is paramount for the development of novel therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and clinicians working to unravel the complexities of the VHL pathway and translate this knowledge into effective treatments for VHL-related diseases.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. von Hippel-Lindau Disease | MD Anderson Cancer Center [mdanderson.org]
- 3. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are VHL inhibitors and how do they work? [synapse.patsnap.com]
- 5. Development of drugs targeting hypoxia‐inducible factor against tumor cells with VHL mutation: Story of 127 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the VHL/PHD/HIF pathway therapeutically [morressier.com]
- 7. researchgate.net [researchgate.net]
- 8. VHL: A very hip ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Research Portal [scholarlyworks.adelphi.edu]
- 11. The Role of Elongin BC-Containing Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The structure and regulation of Cullin 2 based E3 ubiquitin ligases and their biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Rbx1 subunit of SCF and VHL E3 ubiquitin ligase activates Rub1 modification of cullins Cdc53 and Cul2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Multiple roles of Rbx1 in the VBC-Cul2 ubiquitin ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Formation of the VHL-elongin BC tumor suppressor complex is mediated by the chaperonin TRiC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Prolyl hydroxylases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.biologists.com [journals.biologists.com]
- 21. Proline-Hydroxylated Hypoxia-Inducible Factor 1α (HIF-1α) Upregulation in Human Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structural basis for the recognition of hydroxyproline in HIF-1 alpha by pVHL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scilit.com [scilit.com]
- 24. von Hippel-Lindau tumor suppressor protein (VHL)-dependent HIF-1α signaling pathways. Under normoxia conditions, HIF-1α protein is recognized by prolyl hydroxylase protein (PHD), before combination with von Hippel-Lindau protein (VHL) and ubiquitination (Ub). It is subsequently degraded by the proteasome. Under hypoxia conditions, PHD is inactivated. HIF-1α and HIF-1β translocate to the nucleus, thus forming a complex with p300 in the nucleus, binding to hypoxic response element (HRE) and activating gene transcription [cjnmcpu.com]
- 25. researchgate.net [researchgate.net]
- 26. Development of drugs targeting hypoxia-inducible factor against tumor cells with VHL mutation: Story of 127 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. vhl.org [vhl.org]
- 28. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. chemrxiv.org [chemrxiv.org]
- 30. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 32. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs Using (S,R,S)-AHPC-CO-C9-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology with (S,R,S)-AHPC-CO-C9-NH2
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1] A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2] This catalytic mechanism offers a powerful alternative to traditional small-molecule inhibitors.
The this compound is a high-affinity von Hippel-Lindau (VHL) E3 ligase ligand conjugated to a 9-carbon alkyl linker with a terminal primary amine. This building block is designed for the straightforward synthesis of VHL-recruiting PROTACs. The terminal amine serves as a versatile reactive handle for conjugation to a "warhead" (a ligand for the POI) that possesses a carboxylic acid functional group, typically through a stable amide bond. The length and composition of the linker are critical for optimizing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.[3]
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
The development of a PROTAC using this compound typically follows a structured workflow from synthesis to biological evaluation.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Quantitative Data Summary
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximal degradation (Dmax). The following table provides representative data for well-characterized BRD4-targeting PROTACs that utilize a VHL E3 ligase ligand, which can be used as a benchmark for newly synthesized PROTACs.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Type | Reference |
| MZ1 | BRD4 | HeLa | 13 | >80 | PEG-based | [4] |
| ARV-771 | BRD2, BRD3, BRD4 | 22Rv1 | < 5 | >90 | Proprietary | [5] |
| Compound 34 | BRD4 | MDA-MB-231 | 60 | 94 | Piperazine-containing | [3] |
| Compound 37 | BRD4 | MDA-MB-231 | 62 | 86 | α-acyloxy amide | [3] |
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC via Amide Coupling
This protocol describes the synthesis of a representative PROTAC targeting BRD4, by coupling the VHL ligand-linker this compound with the BRD4 inhibitor (+)-JQ1-carboxylic acid.
Materials:
-
This compound
-
(+)-JQ1-carboxylic acid
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon atmosphere
-
Standard glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve (+)-JQ1-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of this compound to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude PROTAC.
Protocol 2: Purification of the PROTAC by Reverse-Phase HPLC
Instrumentation and Reagents:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
DMSO or DMF for sample dissolution
Procedure:
-
Dissolve the crude PROTAC from Protocol 1 in a minimal amount of DMSO or DMF.
-
Inject the sample onto the C18 preparative column.
-
Elute the PROTAC using a linear gradient of Mobile Phase B in Mobile Phase A. The specific gradient will depend on the hydrophobicity of the PROTAC and should be optimized.
-
Collect fractions corresponding to the product peak, identified by UV absorbance.
-
Analyze the collected fractions by analytical LC-MS to confirm the presence and purity of the desired PROTAC.
-
Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid.
Protocol 3: Characterization of the Final PROTAC
The identity and purity of the final PROTAC should be confirmed using standard analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the PROTAC.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the PROTAC.
Protocol 4: Western Blot for Determination of DC50 and Dmax
This protocol is used to quantify the degradation of the target protein (e.g., BRD4) in a cellular context.[4]
Materials:
-
Cell line expressing the target protein (e.g., HeLa or MDA-MB-231 for BRD4)
-
Purified PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4 and a loading control, e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh cell culture medium. Treat the cells with the PROTAC dilutions for a specified time (e.g., 24 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (BRD4) and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
The use of the this compound building block provides a streamlined approach for the synthesis of potent VHL-recruiting PROTACs. The protocols outlined in this document offer a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of these novel protein degraders. Rigorous adherence to these methodologies will enable researchers to efficiently develop and assess new PROTACs for a wide range of therapeutic targets.
References
- 1. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Conjugation of (S,R,S)-AHPC-CO-C9-NH2 to a Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate specific target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein and another that recruits an E3 ubiquitin ligase, joined by a chemical linker.[3] (S,R,S)-AHPC-CO-C9-NH2 is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, incorporating a C9 alkyl chain with a terminal primary amine.[4][5] This primary amine serves as a crucial reactive handle for the covalent attachment of a linker, which is then further functionalized with a ligand for a protein of interest to complete the PROTAC structure.
These application notes provide a detailed protocol for the conjugation of this compound to a bifunctional linker possessing a terminal carboxylic acid. The most common and versatile method for this transformation is through the formation of a stable amide bond using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.[6][7][8]
Signaling Pathway: VHL-Mediated Protein Degradation by a PROTAC
A PROTAC molecule facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2]
Caption: VHL-mediated targeted protein degradation pathway initiated by a PROTAC.
Experimental Protocol: Conjugation of this compound to a Carboxylic Acid-Terminated Linker
This protocol details the conjugation of this compound to a representative bifunctional linker, 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid (a PEG4 linker with a terminal carboxylic acid), using EDC/NHS chemistry.
Materials
-
This compound hydrochloride (or free base)
-
1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid (or similar carboxylic acid-terminated linker)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0[6]
-
Coupling Buffer: 0.1 M Sodium Bicarbonate, pH 8.0-8.5[4]
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5[6]
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (MS)
-
Nuclear magnetic resonance (NMR) spectrometer
Experimental Workflow
Caption: Experimental workflow for the conjugation of this compound to a linker.
Procedure
-
Reagent Preparation:
-
Dissolve the carboxylic acid-terminated linker (1.2 equivalents) in Activation Buffer.
-
Add EDC (1.5 equivalents) and NHS (2.0 equivalents) to the linker solution.
-
In a separate vial, dissolve this compound (1.0 equivalent) in Coupling Buffer. If using the hydrochloride salt, add DIPEA (1.1 equivalents) to neutralize.
-
-
Activation of the Linker:
-
Stir the linker, EDC, and NHS mixture at room temperature for 15-30 minutes to form the NHS ester intermediate.[6]
-
-
Conjugation Reaction:
-
Add the activated linker solution to the this compound solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[8]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[6]
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the crude reaction mixture using reverse-phase HPLC to isolate the desired conjugate from starting materials, byproducts, and quenching reagents.[9]
-
-
Characterization of the Conjugate:
-
Confirm the identity and purity of the final conjugate using LC-MS to verify the molecular weight and RP-HPLC to assess purity.[10]
-
Further structural elucidation can be performed using NMR spectroscopy.
-
Data Presentation
The following tables summarize the recommended reaction conditions and expected outcomes for the conjugation protocol.
Table 1: Recommended Reaction Conditions for EDC/NHS Coupling
| Parameter | Recommended Value | Notes |
| Activation pH | 4.5 - 6.0 | Use a non-amine, non-carboxylate buffer like MES.[6] |
| Coupling pH | 8.0 - 8.5 | Use a non-amine buffer like sodium bicarbonate. The primary amine should be unprotonated.[4] |
| Molar Ratios | ||
| This compound | 1.0 eq | |
| Linker-COOH | 1.2 eq | A slight excess of the linker can drive the reaction to completion. |
| EDC | 1.5 eq | |
| NHS | 2.0 eq | A higher molar ratio of NHS to EDC can improve efficiency.[6] |
| Reaction Time | 2-4 hours (RT) or Overnight (4°C) | Reaction progress can be monitored by LC-MS.[8] |
| Temperature | Room Temperature or 4°C | Lower temperatures can increase the stability of the activated ester.[6] |
Table 2: Expected Outcomes and Quality Control
| Parameter | Expected Result | Analytical Method |
| Yield | 70-90% | Isolated yield after purification.[10] |
| Purity | >95% | RP-HPLC with UV detection.[11] |
| Identity Confirmation | Correct molecular weight | Mass Spectrometry (MS).[10] |
| Structural Confirmation | Characteristic peaks | Nuclear Magnetic Resonance (NMR). |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | - Hydrolysis of EDC or NHS ester- Incorrect pH- Competing side reactions | - Use freshly prepared EDC and NHS solutions.- Verify the pH of the activation and coupling buffers.- Ensure buffers are free of extraneous amines or carboxylates. |
| Low Purity | - Incomplete reaction- Side product formation | - Increase reaction time or adjust molar ratios.- Optimize purification method (e.g., gradient, column chemistry). |
| Precipitation | - Poor solubility of reactants or conjugate | - Use a co-solvent such as DMF or DMSO.- Adjust the concentration of reactants. |
Conclusion
This protocol provides a robust and reproducible method for the conjugation of the VHL ligand this compound to a carboxylic acid-terminated linker, a critical step in the synthesis of VHL-based PROTACs. Adherence to the outlined conditions and analytical checks will facilitate the successful generation of these important molecules for targeted protein degradation research and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emeraldcloudlab.com [emeraldcloudlab.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. Small-Molecule—Protein Conjugation Procedures | Springer Nature Experiments [experiments.springernature.com]
Applications of VHL-based PROTACs in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in cancer research, shifting the paradigm from protein inhibition to targeted protein degradation. By co-opting the cell's natural ubiquitin-proteasome system, PROTACs can eliminate disease-causing proteins, including those previously considered "undruggable."[1][2] Among the various E3 ubiquitin ligases recruited by PROTACs, the von Hippel-Lindau (VHL) E3 ligase has emerged as a robust and widely utilized component in the design of these heterobifunctional molecules.[3]
VHL-based PROTACs have demonstrated significant promise in preclinical and clinical studies for the treatment of various cancers.[4] Their mechanism of action involves the formation of a ternary complex between the target protein of interest (POI), the PROTAC molecule, and the VHL E3 ligase complex.[5] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[6] This catalytic process allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules, offering a key advantage over traditional inhibitors.
These application notes provide an overview of the applications of VHL-based PROTACs in oncology, summarize key quantitative data for notable examples, and offer detailed protocols for their experimental evaluation.
Mechanism of Action: VHL-based PROTACs
The efficacy of a VHL-based PROTAC is contingent upon its ability to induce the formation of a stable ternary complex, leading to the ubiquitination and subsequent degradation of the target protein. This catalytic cycle is a multi-step process.
Quantitative Data for Selected VHL-based PROTACs in Cancer Research
The following table summarizes key in vitro and in vivo data for several VHL-based PROTACs targeting various oncoproteins.
| PROTAC Name | Target Protein | Cancer Type(s) | Cell Line | DC50 (nM) | Dmax (%) | In Vivo Model | Outcome | Reference(s) |
| ARV-110 (Bavdegalutamide) | Androgen Receptor (AR) | Prostate Cancer | VCaP | ~1 | >95 | VCaP Xenografts | Tumor growth inhibition | [7] |
| ARV-471 (Vepdegestrant) | Estrogen Receptor (ER) | Breast Cancer | MCF7 | <5 | ~89 | ER+ Breast Cancer Xenografts | Robust tumor growth inhibition | [4][8] |
| DT2216 | BCL-xL | T-cell acute lymphoblastic leukemia, Multiple solid tumors | MOLT-4 | 25 | >90 | MOLT-4 Xenografts | Significant tumor regression | [4][9] |
| KT-333 | STAT3 | Hematologic Malignancies | MOLM-16 | 0.1-1 | >90 | MOLM-16 Xenografts | Anti-tumor activity | [9] |
| ACBI2 | SMARCA2 | SMARCA4-mutant Non-Small Cell Lung Cancer | NCI-H1568 | 0.02 | >95 | NCI-H1568 Xenografts | Tumor growth inhibition | [10][11] |
| NR-11c | p38α | Breast Cancer | MDA-MB-231 | ~1000 | >80 | Mammary Tumors in Mice | p38α degradation in tumors | [12][13] |
-
DC50: Concentration required to degrade 50% of the target protein.
-
Dmax: Maximum percentage of protein degradation achieved.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of VHL-based PROTACs. Below are protocols for key experiments.
Protocol 1: Western Blotting for Quantifying Protein Degradation
This protocol is for assessing the in vitro degradation of a target protein following PROTAC treatment.
Methodology:
-
Cell Culture: Seed the appropriate cancer cell line (e.g., MCF7 for ER-positive breast cancer) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the VHL-based PROTAC. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 18-24 hours) to allow for protein degradation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control to determine the percentage of protein degradation relative to the vehicle control.
Protocol 2: Cell Viability Assay
This protocol measures the effect of PROTAC-mediated protein degradation on cancer cell proliferation.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the VHL-based PROTAC.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Viability Reagent Addition: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence (for CellTiter-Glo®) or absorbance (for MTT) using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control cells and plot the percentage of cell viability against the PROTAC concentration. Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a VHL-based PROTAC in a mouse xenograft model.[14][15]
Methodology:
-
Cell Implantation: Subcutaneously implant a suspension of cancer cells (e.g., 5-10 million cells) into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Tumor Growth: Monitor tumor growth by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: Once tumors reach a specified average volume (e.g., 150-200 mm³), randomize the mice into different treatment groups, including a vehicle control group. Administer the VHL-based PROTAC at the desired dose and schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week to assess efficacy and toxicity.
-
Study Endpoint: Continue the study for a predetermined duration or until tumors in the control group reach a maximum allowable size.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for weighing and pharmacodynamic analysis (e.g., Western blotting to confirm target protein degradation in vivo).
General Synthesis Workflow for VHL-based PROTACs
The synthesis of a VHL-based PROTAC is a modular process involving the preparation of three key components: the VHL ligand, the POI ligand, and the linker, followed by their sequential conjugation.[6][16]
References
- 1. researchgate.net [researchgate.net]
- 2. VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROTACs: A novel strategy for cancer drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochempeg.com [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives [ouci.dntb.gov.ua]
- 8. benthamscience.com [benthamscience.com]
- 9. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. In vitro and in vivo models analyzing von Hippel-Lindau disease-specific mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Designing Cell-Based Assays for AHPC-Containing PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation.[1] This technology utilizes heterobifunctional molecules to hijack the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[2] A significant class of PROTACs leverages the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By recruiting VHL, these PROTACs can induce the ubiquitination and subsequent proteasomal degradation of a wide array of target proteins.[3]
The development of effective AHPC-containing PROTACs necessitates a suite of robust cell-based assays to characterize their activity and elucidate their mechanism of action. This document provides detailed application notes and protocols for a comprehensive workflow to evaluate these molecules, from initial target engagement to downstream functional outcomes.
Mechanism of Action of AHPC-Containing PROTACs
AHPC-based PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and the VHL E3 ligase complex.[4][5] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[6] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[7] The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple POI molecules.[5]
Experimental Workflow
A systematic, multi-assay approach is crucial for the comprehensive evaluation of a novel AHPC-containing PROTAC. The workflow should progress from confirming target engagement and degradation to assessing the functional consequences in a cellular context.
Quantitative Data Summary
The efficacy of AHPC-containing PROTACs is quantified by parameters such as the half-maximal degradation concentration (DC50), the maximum degradation level (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability. The following tables summarize representative data for well-characterized VHL-based PROTACs.
Table 1: Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC | Cell Line | Assay Type | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | HeLa | Western Blot | 13 | >90 | [8] |
| ARV-771 | 22Rv1 | Western Blot | 1 | >95 | [8] |
| dBET1 | Jurkat | Western Blot | 30 | ~90 | [9] |
| Compound A | Mino | Western Blot | 2.2 | 97 | [8] |
Table 2: Cell Viability of BRD4-Targeting PROTACs
| PROTAC | Cell Line | Assay Type | IC50 (nM) | Reference |
| MZ1 | HeLa | CellTiter-Glo® | 25 | [8] |
| ARV-771 | 22Rv1 | CellTiter-Glo® | 5 | [8] |
| dBET1 | Jurkat | MTT | 100 | [9] |
Detailed Experimental Protocols
Target Engagement Assay: NanoBRET™
Objective: To quantify the engagement of the PROTAC with the target protein in live cells.[1]
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-POI and HaloTag®-VHL
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
White, opaque 96-well or 384-well plates
-
Luminometer capable of measuring BRET
Protocol:
-
Cell Transfection: Co-transfect HEK293T cells with plasmids encoding NanoLuc®-POI and HaloTag®-VHL.[10]
-
Cell Seeding: Plate the transfected cells in white, opaque multi-well plates and incubate overnight.[11]
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for the recommended time.[10]
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.[12]
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.[10]
-
BRET Measurement: Read the plate on a luminometer, measuring both the donor (~460 nm) and acceptor (>600 nm) emissions.[13]
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the PROTAC concentration to determine the EC50.[10]
Protein Degradation Assay: Western Blot
Objective: To qualitatively and semi-quantitatively assess the reduction of target protein levels.[4]
Materials:
-
Cell line expressing the POI
-
AHPC-containing PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a DMSO control for a specified time (e.g., 24 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS, lyse with RIPA buffer on ice for 20 minutes, then centrifuge to collect the supernatant.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[5]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[7]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.[5]
-
Detection and Analysis: Add chemiluminescent substrate and visualize the protein bands. Quantify the band intensities and normalize them to the loading control to determine the percentage of protein degradation.[7] Calculate DC50 and Dmax values from the dose-response curve.[14]
In-Cell Ubiquitination Assay
Objective: To confirm that PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[7]
Materials:
-
Cell line expressing the POI
-
AHPC-containing PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (e.g., buffer containing 1% SDS)
-
Immunoprecipitation (IP) buffer
-
Antibody against the POI for IP
-
Protein A/G magnetic beads
-
Antibody against ubiquitin for Western Blot
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. Co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of polyubiquitinated proteins.[7]
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.[7]
-
Immunoprecipitation (IP): Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody and Protein A/G beads.[15]
-
Western Blot: Elute the immunoprecipitated protein and analyze by Western Blot using an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains.[15]
Cell Viability Assay: CellTiter-Glo®
Objective: To assess the effect of the PROTAC on cell proliferation and viability.[10]
Materials:
-
Cell culture reagents
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.[6]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control.[6]
-
Incubation: Incubate for the desired duration (e.g., 72 hours).[10]
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate at room temperature to stabilize the luminescent signal.[16]
-
Data Acquisition: Measure the luminescence using a plate luminometer.[6]
-
Data Analysis: Plot the luminescence signal against the PROTAC concentration and fit to a dose-response curve to determine the IC50 value.
Downstream Signaling Pathway Analysis
To understand the functional consequences of target protein degradation, it is essential to analyze the downstream signaling pathways. For instance, the degradation of an oncogenic kinase should lead to the decreased phosphorylation of its substrates.
Conclusion
The suite of cell-based assays described in this document provides a robust framework for the comprehensive characterization of AHPC-containing PROTACs. By systematically evaluating target engagement, protein degradation, mechanism of action, and functional outcomes, researchers can effectively advance the development of this promising class of therapeutics. The use of orthogonal methods is critical to generate a reliable and comprehensive data package to drive drug discovery programs forward.
References
- 1. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesensors.com [lifesensors.com]
- 10. benchchem.com [benchchem.com]
- 11. eubopen.org [eubopen.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Ubiquitination Assay - Profacgen [profacgen.com]
- 16. OUH - Protocols [ous-research.no]
Application Notes and Protocols for the Synthesis of E3 Ligase Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate specific proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of a ligand that binds to the POI, another that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The synthesis of the E3 ligase ligand-linker conjugate is a critical step in the development of effective PROTACs, as the nature of both the E3 ligase ligand and the linker profoundly influences the potency, selectivity, and physicochemical properties of the final degrader molecule.
This document provides detailed application notes and experimental protocols for the synthesis of E3 ligase ligand-linker conjugates, focusing on the two most commonly utilized E3 ligases: Cereblon (CRBN) and von Hippel-Lindau (VHL). The primary synthetic strategies covered are traditional amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry."
Signaling Pathways and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[2] This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3] The PROTAC molecule is then released and can act catalytically to degrade multiple copies of the target protein.
Figure 1: PROTAC-mediated protein degradation pathway.
The VHL E3 ligase, under normal oxygen conditions, recognizes the hydroxylated alpha subunit of Hypoxia-Inducible Factor (HIF-1α), leading to its ubiquitination and degradation. VHL-recruiting PROTACs mimic this interaction to degrade the POI.
Figure 2: VHL pathway and PROTAC-mediated degradation.
Synthetic Strategies for E3 Ligase Ligand-Linker Conjugates
The synthesis of an E3 ligase ligand-linker conjugate typically involves the covalent attachment of a linker to a suitable E3 ligase ligand. The two predominant methods, amide coupling and click chemistry, offer distinct advantages. Amide coupling is a robust and well-established method, while click chemistry provides high efficiency and orthogonality, making it ideal for modular and rapid library synthesis.
Figure 3: A generalized workflow for chemical synthesis.
Quantitative Data Summary
The choice of synthetic route can impact the overall yield and purity of the E3 ligase ligand-linker conjugate. The following tables summarize representative yields for the synthesis of CRBN (pomalidomide-based) and VHL ligand-linker conjugates using different coupling strategies.
Table 1: Representative Yields for CRBN (Pomalidomide)-Linker Conjugate Synthesis
| Linker Type | Coupling Method | Amine Type | Yield (%) | Reference |
| PEG-based | Nucleophilic Aromatic Substitution | Secondary | 43-81 | [4] |
| Alkyl-based | Nucleophilic Aromatic Substitution | Primary | 13-53 | [4] |
| Various | One-pot C-C coupling & Amidation | - | 21-62 | [5] |
Table 2: Representative Purity of PROTACs Synthesized via Solid-Phase Method
| Linker Bond Type | Target | Purity by RP-HPLC (%) | Reference |
| Triazole | H-PGDS | 97 | [6] |
| Amide | H-PGDS | 97 | [6] |
| Urea | BRD4 | >99 | [6] |
Experimental Protocols
Section 1: Synthesis of CRBN Ligand-Linker Conjugates
Protocol 1.1: Amide Coupling of Pomalidomide-Linker
This protocol describes the synthesis of a pomalidomide-linker conjugate via amide bond formation, starting from a pomalidomide (B1683931) derivative with a carboxylic acid handle and an amine-functionalized linker.
Materials:
-
Pomalidomide-C4-COOH (1.0 eq)
-
Amine-functionalized linker (e.g., Boc-NH-PEG2-NH2) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for elution
Procedure:
-
Amide Coupling: a. Dissolve Pomalidomide-C4-COOH (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir the mixture at room temperature for 15 minutes. c. Add the amine-functionalized linker (1.1 eq) to the reaction mixture. d. Stir the reaction at room temperature overnight. e. Monitor the reaction progress by LC-MS. f. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and then brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected pomalidomide-linker conjugate.
-
Boc Deprotection (if applicable): a. Dissolve the Boc-protected conjugate in a 1:1 mixture of DCM and TFA. b. Stir the reaction at room temperature for 1-2 hours. c. Monitor for the disappearance of the starting material by LC-MS. d. Remove the solvent and excess TFA under reduced pressure to yield the final pomalidomide-linker conjugate with a free amine.
Protocol 1.2: Click Chemistry (CuAAC) for CRBN Ligand-Linker Conjugation
This protocol details the copper-catalyzed azide-alkyne cycloaddition to conjugate an alkyne-functionalized pomalidomide with an azide-functionalized linker.
Materials:
-
Alkyne-functionalized pomalidomide (1.0 eq)
-
Azide-functionalized linker (e.g., Azido-PEG3-amine) (1.0 eq)
-
Copper(II) sulfate (CuSO4) (0.1 eq)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 eq)
-
Sodium ascorbate (B8700270) (1.0 eq)
-
Solvent (e.g., t-BuOH/H2O 1:1 or DMF)
-
Preparative HPLC system
Procedure:
-
CuAAC Reaction: a. Dissolve the alkyne-functionalized pomalidomide and the azide-functionalized linker in the chosen solvent. b. In a separate vial, prepare a solution of CuSO4 and THPTA in water. c. Add the CuSO4/THPTA solution to the mixture of the alkyne and azide (B81097) components. d. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate in water. e. Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. f. Monitor the reaction progress by LC-MS. g. Upon completion, the reaction mixture can be diluted with a suitable solvent and purified by preparative HPLC to yield the final pomalidomide-linker conjugate.
Section 2: Synthesis of VHL Ligand-Linker Conjugates
Protocol 2.1: Amide Coupling of VHL Ligand-Linker
This protocol describes the synthesis of a VHL ligand-linker conjugate using a VHL ligand with a carboxylic acid handle and an amine-functionalized linker.
Materials:
-
(S,R,S)-AHPC-COOH (VHL ligand acid) (1.0 eq)
-
Amine-functionalized linker (e.g., NH2-PEG4-N3) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Amide Coupling: a. To a solution of (S,R,S)-AHPC-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). b. Stir the mixture at room temperature for 15 minutes. c. Add the amine-functionalized linker (1.1 eq) to the reaction mixture. d. Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS. e. Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to yield the VHL ligand-linker conjugate.
Protocol 2.2: Click Chemistry (CuAAC) for VHL Ligand-Linker Conjugation
This protocol outlines the conjugation of an azide-functionalized VHL ligand with an alkyne-functionalized linker.
Materials:
-
Azide-functionalized VHL ligand (e.g., (S,R,S)-AHPC-PEG1-N3) (1.0 eq)
-
Alkyne-functionalized linker (1.0 eq)
-
Copper(II) sulfate (CuSO4) (0.1 eq)
-
THPTA (0.5 eq)
-
Sodium ascorbate (1.0 eq)
-
Solvent (e.g., DMF or t-BuOH/H2O 1:1)
-
Preparative HPLC system
Procedure:
-
CuAAC Reaction: a. Dissolve the azide-functionalized VHL ligand and the alkyne-functionalized linker in the chosen solvent. b. Prepare a premixed solution of CuSO4 and THPTA in water. c. Add the catalyst solution to the reaction mixture. d. Add a freshly prepared solution of sodium ascorbate to initiate the reaction. e. Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS. f. Upon completion, purify the final VHL ligand-linker conjugate by preparative reverse-phase HPLC.
Section 3: Characterization of E3 Ligase Ligand-Linker Conjugates
Accurate characterization of the synthesized conjugates is crucial to confirm their identity, purity, and suitability for subsequent PROTAC synthesis.
Protocol 3.1: High-Performance Liquid Chromatography (HPLC)
Purpose: To assess the purity of the synthesized conjugate. A purity of >95% is generally desired.
Instrumentation and Conditions:
-
System: Analytical reverse-phase HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or another appropriate wavelength.
-
Sample Preparation: Dissolve a small amount of the purified conjugate in a suitable solvent (e.g., DMSO, acetonitrile).
Protocol 3.2: Mass Spectrometry (MS)
Purpose: To confirm the exact mass and molecular formula of the synthesized conjugate.
Instrumentation and Conditions:
-
System: High-resolution mass spectrometer (HRMS) such as a TOF or Orbitrap, often coupled with an LC system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Analysis: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte. Compare the observed m/z value with the calculated exact mass of the expected product. Tandem MS (MS/MS) can be used for further structural elucidation by analyzing fragmentation patterns.[7][8]
Protocol 3.3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the chemical structure and assess the purity of the synthesized conjugate.
Instrumentation and Conditions:
-
System: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent (e.g., DMSO-d6, CDCl3, MeOD).
-
Experiments: Acquire 1H and 13C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for more complex structures.
-
Analysis: Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm that the obtained spectrum is consistent with the expected structure of the E3 ligase ligand-linker conjugate.
Conclusion
The synthesis of E3 ligase ligand-linker conjugates is a foundational step in the development of PROTACs. The choice between traditional amide coupling and modern click chemistry depends on the specific goals of the research, with click chemistry offering advantages for rapid library synthesis. The detailed protocols and characterization methods provided herein serve as a comprehensive guide for researchers in the field of targeted protein degradation, facilitating the efficient and reliable synthesis of these critical PROTAC building blocks.
References
- 1. scispace.com [scispace.com]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Practical Guide to Building PROTAC Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to harness the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest (POIs).[1] This approach offers a paradigm shift from traditional occupancy-based inhibition to an event-driven, catalytic mechanism, enabling the targeting of proteins previously considered "undruggable".[2][3]
A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step that leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2][4]
This guide provides a comprehensive overview of the practical aspects of constructing PROTAC libraries, from design and synthesis to characterization and screening. Detailed protocols for key experimental procedures are provided to facilitate the successful implementation of this powerful technology in your research.
I. PROTAC Library Design Principles
The design of a successful PROTAC library relies on the modular nature of these molecules, allowing for the systematic variation of each of the three components to optimize degradation efficiency and selectivity.[5]
1.1. Selection of Protein of Interest (POI) Ligand: The journey begins with a ligand that binds to your target protein. This "warhead" can be a known inhibitor, a binder identified through screening, or a fragment. A crucial consideration is the identification of a suitable vector on the ligand for linker attachment that does not significantly compromise its binding affinity to the POI.
1.2. E3 Ligase Ligand Selection: While over 600 E3 ligases exist in the human genome, a handful have been predominantly utilized in PROTAC design due to the availability of well-characterized small molecule ligands.[6] The most common E3 ligases recruited are Cereblon (CRBN) and von Hippel-Lindau (VHL).[1] The choice of E3 ligase can influence the degradation profile and tissue selectivity of the PROTAC.
1.3. Linker Design ("Linkerology"): The linker is not merely a spacer but plays a critical role in the efficacy of a PROTAC.[7] Its length, composition, and attachment points can profoundly impact the formation and stability of the ternary complex.[7] Empirical optimization through the synthesis of a library of PROTACs with varying linkers is a common and effective strategy.[8] Polyethylene glycol (PEG) and alkyl chains are frequently used linker motifs due to their synthetic tractability and ability to modulate physicochemical properties.[9]
II. Synthesis of PROTAC Libraries
The modular design of PROTACs lends itself to combinatorial and parallel synthesis approaches, enabling the rapid generation of diverse libraries.
2.1. Solid-Phase Synthesis: This technique simplifies purification and allows for the use of excess reagents to drive reactions to completion, making it well-suited for library synthesis.[10]
2.2. "Click Chemistry": The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that is widely used for the rapid and convergent synthesis of PROTAC libraries.[3][11] This approach involves functionalizing the POI ligand and the E3 ligase-linker moiety with an alkyne and an azide, respectively, and then "clicking" them together.[12]
2.3. Synthesis using Pre-formed E3 Ligase-Linker Intermediates: To streamline the synthesis process, a variety of pre-functionalized E3 ligase-linker building blocks are commercially available or can be synthesized in-house.[1] These intermediates, often terminating in a reactive handle like a carboxylic acid or an amine, can be readily coupled to the POI ligand.
III. Characterization of PROTAC Libraries
Once synthesized, the PROTAC library must be thoroughly characterized to ensure the identity, purity, and desired properties of each compound.
3.1. Structural Verification: Standard analytical techniques are employed to confirm the chemical structure and purity of the synthesized PROTACs.
3.2. Assessment of Cell Permeability: For a PROTAC to be effective, it must be able to cross the cell membrane to reach its intracellular target. Several assays can be used to evaluate cell permeability.
IV. Screening of PROTAC Libraries
The primary goal of screening a PROTAC library is to identify compounds that effectively induce the degradation of the target protein.
4.1. Target Degradation Analysis: The most direct method to assess PROTAC efficacy is to measure the reduction in the levels of the target protein in cells.
4.2. Ternary Complex Formation Assays: The formation of a stable ternary complex is a prerequisite for target degradation. Several biophysical and cell-based assays can be used to measure and characterize this interaction.
4.3. Binding Affinity Measurement: Determining the binding affinity of the PROTAC to both the POI and the E3 ligase, as well as the affinity of the ternary complex, can provide valuable insights into the structure-activity relationship (SAR).
4.4. Quantitative Proteomics: Mass spectrometry-based proteomics can provide a global view of protein expression changes in response to PROTAC treatment, allowing for the assessment of both on-target degradation and off-target effects.
Application Notes and Protocols
Protocol 1: Solid-Phase Synthesis of a PROTAC Library
This protocol describes the synthesis of a PROTAC library on Rink Amide resin, utilizing a pre-formed E3 ligase-linker building block (e.g., Thalidomide-O-PEG5-Acid).[10]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acid (as a scaffold for POI ligand attachment)
-
POI ligand with a carboxylic acid handle
-
Thalidomide-O-PEG5-Acid
-
Coupling reagents: HATU, HOBt
-
Base: DIPEA
-
Deprotection reagent: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water
-
Solvents: DMF, DCM
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Coupling of POI Ligand:
-
Pre-activate the POI ligand (1.5 eq) with HATU (1.5 eq) and HOBt (1.5 eq) in DMF for 10 minutes.
-
Add the activated POI ligand solution and DIPEA (3.0 eq) to the resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
Wash the resin with DMF and DCM. Confirm completion of the reaction using a Kaiser test.
-
-
Coupling of E3 Ligase-Linker Building Block:
-
Pre-activate the Thalidomide-O-PEG5-Acid (1.5 eq) with HATU (1.5 eq) and HOBt (1.5 eq) in DMF for 10 minutes.
-
Add the activated building block solution and DIPEA (3.0 eq) to the resin.
-
Shake the reaction vessel overnight at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Purification:
-
Treat the resin with the cleavage cocktail for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PROTAC in cold diethyl ether.
-
Purify the PROTAC by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" approach to couple an alkyne-functionalized POI ligand with an azide-functionalized E3 ligase-linker.[12]
Materials:
-
Alkyne-functionalized POI ligand (e.g., (+)-JQ1-alkyne)
-
Azide-functionalized E3 ligase-linker (e.g., (S,R,S)-AHPC-PEG4-N3)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270) (prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: DMSO/t-butanol/water (3:1:1)
Procedure:
-
In a microcentrifuge tube, add the alkyne-functionalized POI ligand (1.1 eq) and the azide-functionalized E3 ligase-linker (1.0 eq).
-
Add the solvent mixture to achieve a final concentration of approximately 1-5 mM.
-
Add THPTA (5.0 eq) and vortex briefly.
-
Add CuSO4 (1.0 eq) and vortex.
-
Degas the mixture by bubbling with an inert gas for 5-10 minutes.
-
Initiate the reaction by adding freshly prepared sodium ascorbate (2.0 eq).
-
Incubate the reaction at room temperature for 2-12 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction by adding EDTA to chelate the copper.
-
Purify the PROTAC conjugate using preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
Protocol 3: Western Blot Analysis of Target Protein Degradation
This protocol details the steps to assess PROTAC-induced degradation of a target protein in cultured cells.[13][14][15]
Materials:
-
Cell line expressing the POI
-
PROTAC library stock solutions in DMSO
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates to achieve 70-80% confluency at the time of harvest.
-
For a dose-response experiment, treat cells with a serial dilution of each PROTAC for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).
-
For a time-course experiment, treat cells with a fixed concentration of a PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe for a loading control.
-
Quantify band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Protocol 4: TR-FRET Assay for Ternary Complex Formation
This protocol describes a time-resolved fluorescence energy transfer (TR-FRET) assay to characterize the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.[16][17]
Materials:
-
Recombinant tagged POI (e.g., GST-tagged)
-
Recombinant tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1)
-
TR-FRET donor-labeled antibody against the POI tag (e.g., Tb-anti-GST)
-
TR-FRET acceptor-labeled antibody against the E3 ligase tag (e.g., AF488-anti-His)
-
PROTAC library
-
Assay buffer
-
384-well microplates
Procedure:
-
Prepare a dilution series of the PROTACs in assay buffer.
-
In a 384-well plate, add the recombinant POI, E3 ligase complex, donor-labeled antibody, and acceptor-labeled antibody.
-
Add the PROTAC dilutions to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 180 minutes).
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (emission at donor and acceptor wavelengths).
-
Calculate the TR-FRET ratio (acceptor signal / donor signal) and plot against the PROTAC concentration to generate dose-response curves.
Protocol 5: NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This protocol outlines the use of NanoBioluminescence Resonance Energy Transfer (NanoBRET™) to monitor ternary complex formation in a cellular context.[18][19][20]
Materials:
-
Cell line co-expressing the POI fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
PROTAC library
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well or 384-well plates
Procedure:
-
Seed the engineered cells in the assay plates and allow them to attach overnight.
-
Treat the cells with the HaloTag® NanoBRET™ 618 Ligand to label the E3 ligase fusion protein.
-
Add a serial dilution of the PROTACs to the cells.
-
Add the Nano-Glo® Live Cell Substrate.
-
Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a luminometer equipped with the appropriate filters.
-
Calculate the NanoBRET™ ratio and plot against the PROTAC concentration to determine the potency of ternary complex formation.
Data Presentation
Table 1: Representative Quantitative Data for PROTAC Synthesis and Characterization
| Parameter | Value | Method | Reference |
| Synthesis | |||
| Yield of JQ1-C3-Pomalidomide | 35% | Solution-phase synthesis | [21] |
| Purity of PROTAC 1 | 97% | RP-HPLC | [6] |
| Binding Affinity (KD) | |||
| MZ1 to VCB complex | ~70 nM | SPR | [22] |
| Ternary Complex Formation (EC50) | |||
| dBET1 (BRD2/CRBN) | 2.0 nM | TR-FRET | [16] |
| Degradation (DC50) | |||
| ARD-69 (AR in LNCaP cells) | < 1 nM | Western Blot | [23] |
| MS21 (pan-Akt in HEK-293) | 10-100 nM | Western Blot | [8] |
| Cell Permeability (Papp) | |||
| Representative PROTAC | 1-5 x 10⁻⁶ cm/s | Caco-2 Assay | [9] |
Table 2: Comparison of Key Experimental Techniques for PROTAC Library Evaluation
| Technique | Application | Advantages | Disadvantages |
| Western Blot | Target protein degradation | Direct measure of degradation, widely accessible | Semi-quantitative, low throughput |
| TR-FRET | Ternary complex formation (in vitro) | High throughput, quantitative | Requires purified proteins, potential for artifacts |
| NanoBRET™ | Ternary complex formation (live cells) | Cellular context, kinetic measurements | Requires engineered cell lines |
| SPR | Binding affinity, ternary complex kinetics | Label-free, real-time kinetics | Requires specialized equipment, can be low throughput |
| LC-MS/MS Proteomics | Global protein degradation, selectivity | Unbiased, proteome-wide analysis | Technically demanding, complex data analysis |
| Caco-2 Assay | Cell permeability | Gold standard for intestinal absorption | Lower throughput, requires specialized cell culture |
| PAMPA | Passive cell permeability | High throughput, cell-free | Does not account for active transport |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of a PROTAC molecule.
Caption: Workflow for PROTAC library generation and screening.
Caption: Experimental workflow for Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Binding Affinity Measurement - Profacgen [profacgen.com]
- 6. researchgate.net [researchgate.net]
- 7. explorationpub.com [explorationpub.com]
- 8. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 20. selvita.com [selvita.com]
- 21. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 22. charnwooddiscovery.com [charnwooddiscovery.com]
- 23. sciex.com [sciex.com]
Application Notes and Protocols for the Utilization of (S,R,S)-AHPC-CO-C9-NH2 in Targeted Protein Degradation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. A PROTAC consists of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
(S,R,S)-AHPC-CO-C9-NH2 is a key building block for the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It comprises the high-affinity (S,R,S)-AHPC VHL ligand joined to a 9-carbon aliphatic linker with a terminal primary amine (-NH2). This terminal amine serves as a reactive handle for conjugation to a "warhead"—a ligand designed to bind to a specific protein of interest. By coupling a POI-specific warhead to this compound, researchers can rapidly generate novel PROTACs for the targeted degradation of a wide array of proteins.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of VHL-recruiting PROTACs and the subsequent characterization of their protein degradation activity, using the degradation of Extracellular signal-regulated kinase 5 (ERK5) as a representative example.
Mechanism of Action
The fundamental principle behind using this compound is to create a PROTAC that hijacks the VHL E3 ligase to induce the degradation of a specific target protein. The process can be summarized in the following steps:
-
PROTAC Synthesis: The terminal amine of this compound is covalently linked to a ligand (warhead) that binds to the protein of interest (POI).
-
Ternary Complex Formation: The resulting PROTAC, possessing both a VHL-binding moiety and a POI-binding moiety, diffuses across the cell membrane and simultaneously binds to both the VHL E3 ligase complex and the target protein, forming a POI-PROTAC-VHL ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the VHL E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of another POI molecule.
Figure 1. General workflow from PROTAC synthesis to protein degradation.
Case Study: Targeting ERK5 for Degradation
To illustrate the application of a VHL-recruiting PROTAC with an aliphatic linker, we will reference data from the development of ERK5 degraders. Extracellular signal-regulated kinase 5 (ERK5) is a member of the mitogen-activated protein (MAP) kinase family and is implicated in various cellular processes, including proliferation and survival, making it a target in oncology.
A series of PROTACs were developed by conjugating a selective ERK5 inhibitor (a derivative of BAY-885) to a VHL ligand via linkers of varying lengths and compositions. The data below is representative of the performance of such a PROTAC with an aliphatic linker.
Data Presentation
The efficacy of a PROTAC is quantified by its ability to induce the degradation of the target protein. The key parameters are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable.
| PROTAC Name (Representative) | Target Protein | Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| ERK5-Degrader-C9 | ERK5 | MOLT4 (Human T-cell acute lymphoblastic leukemia) | 5 | 167 | >90% |
| ERK5-Degrader-C9 | ERK5 | MOLT4 (Human T-cell acute lymphoblastic leukemia) | 24 | ~100 | >90% |
Table 1: Representative quantitative data for an ERK5-targeting PROTAC utilizing a VHL ligand and an aliphatic linker.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using this compound and its subsequent biological evaluation.
Protocol 1: PROTAC Synthesis via Amide Coupling
This protocol describes the conjugation of this compound to a POI ligand that has a carboxylic acid functional group.
Materials:
-
This compound
-
POI ligand with a terminal carboxylic acid
-
Amide coupling reagent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Purification system (e.g., preparative HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the POI ligand-acid (1.0 eq) in anhydrous DMF.
-
Add the coupling reagent HATU (1.2 eq) and the base DIPEA (3.0 eq) to the solution.
-
Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
Figure 2. Workflow for PROTAC synthesis via amide coupling.
Protocol 2: Cellular Target Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of a target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., MOLT4 for ERK5)
-
Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-ERK5)
-
Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle-only (DMSO) control. A typical concentration range for an initial screen is 1 nM to 10 µM.
-
Incubation: Incubate the cells for the desired time course (e.g., 2, 4, 8, 16, 24 hours). For ERK5, a 5-hour treatment is sufficient to observe degradation.[1][2]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add 100-200 µL of lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blot Analysis:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (e.g., anti-ERK5) and the loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Quantification: Use densitometry software to quantify the band intensities. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to provide evidence for the formation of the Target Protein-PROTAC-VHL ternary complex in cells.
Materials:
-
Cell line expressing the target protein and VHL
-
Synthesized PROTAC and vehicle control (DMSO)
-
Co-IP lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Antibody against the target protein or VHL for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer and Elution buffer
-
SDS-PAGE and Western blotting reagents as described above
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to be effective (e.g., 5x DC50) and a vehicle control for a short duration (e.g., 1-2 hours). Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation (IP):
-
Pre-clear the lysates by incubating with Protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysates with an antibody against the target protein (to pull down the POI and see if VHL comes with it) or an antibody against VHL (to pull down VHL and see if the POI comes with it) overnight at 4°C.
-
Add fresh Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them 3-5 times with Co-IP wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting. Probe one membrane with an anti-VHL antibody and another with an anti-target protein antibody. An increased signal for the co-immunoprecipitated protein (e.g., VHL when pulling down the target protein) in the PROTAC-treated sample compared to the vehicle control indicates the formation of the ternary complex.
Troubleshooting and Considerations
-
Poor Degradation (High DC50, Low Dmax):
-
Linker Length/Composition: The C9 aliphatic linker may not be optimal for all target proteins. Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., PEG-based, more rigid linkers) to optimize ternary complex formation.
-
Warhead Affinity: Ensure the warhead has sufficient affinity for the target protein.
-
Cell Permeability: The PROTAC may have poor cell permeability. Modifications to the linker or warhead may be necessary to improve physicochemical properties.
-
Target Ubiquitination Sites: The target protein may lack accessible lysine residues for ubiquitination.
-
-
"Hook Effect": At very high concentrations, the PROTAC may form binary complexes (PROTAC-POI or PROTAC-VHL) that prevent the formation of the productive ternary complex, leading to reduced degradation. This is observed as a bell-shaped dose-response curve. Testing a wide range of concentrations is crucial to observe this effect.[1]
-
Off-Target Effects: The warhead may have off-target activities, or the PROTAC could induce degradation of other proteins. Global proteomics can be used to assess the selectivity of the degrader.[1]
-
Mechanism of Action Confirmation: To confirm that degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., MG132, bortezomib) or a NEDD8-activating enzyme inhibitor (e.g., MLN4924) before adding the PROTAC. These treatments should rescue the degradation of the target protein.[1]
By following these protocols and considerations, researchers can effectively utilize this compound to develop and characterize novel PROTACs for the targeted degradation of a wide range of proteins.
References
Application Notes and Protocols for Linker Chemistry in VHL-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized E3 ligases in PROTAC design due to its broad tissue expression and the availability of well-characterized, high-affinity ligands.[3][4]
While the selection of the POI and E3 ligase ligands is critical for target engagement and recruitment, the linker is now recognized as a pivotal component that profoundly influences the efficacy, selectivity, and physicochemical properties of the PROTAC molecule.[5][6] Far from being a passive spacer, the linker's length, composition, and attachment points dictate the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of productive ubiquitination and subsequent degradation.[2][5]
These application notes provide a comprehensive overview of the linker chemistry for VHL-recruiting PROTACs, including a summary of quantitative data, detailed experimental protocols for synthesis and evaluation, and visualizations of key pathways and workflows.
Signaling Pathway: VHL-Mediated Protein Degradation
VHL-recruiting PROTACs function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for recognition and degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[7]
References
- 1. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro and In Vivo Applications of AHPC-Derived Degraders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro and in vivo applications of Proteolysis-Targeting Chimeras (PROTACs) derived from (S,R,S)-AHPC ((2S,4R)-1-((S)-2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide). (S,R,S)-AHPC is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cellular protein degradation machinery. By incorporating (S,R,S)-AHPC, these PROTACs effectively hijack the VHL E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of specific target proteins, offering a powerful strategy for therapeutic intervention and biological research.
This document details the applications of AHPC-derived degraders in targeting key protein classes, including bromodomain and extra-terminal (BET) proteins, kinases, and transcription factors. It provides structured quantitative data, detailed experimental protocols for the evaluation of these degraders, and visualizations of relevant signaling pathways and experimental workflows.
Mechanism of Action of AHPC-Derived Degraders
AHPC-derived degraders are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a linker, and the (S,R,S)-AHPC ligand that recruits the VHL E3 ligase. The formation of a ternary complex between the POI, the PROTAC, and the VHL E3 ligase is the critical step that brings the target protein in close proximity to the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of action of AHPC-derived PROTACs.
I. In Vitro and In Vivo Applications
A. Targeting BET Proteins: ARV-771 in Castration-Resistant Prostate Cancer (CRPC)
ARV-771 is a potent, AHPC-based PROTAC that degrades the BET family of proteins (BRD2, BRD3, and BRD4). These proteins are critical readers of histone acetylation and play a key role in transcriptional regulation. Their dysregulation is implicated in various cancers, including CRPC.
Quantitative Data:
| Degrader | Target Proteins | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-771 | BRD2, BRD3, BRD4 | 22Rv1 (CRPC) | < 5 | > 95 | [1][2] |
| ARV-771 | BRD2, BRD3, BRD4 | VCaP (CRPC) | < 5 | > 95 | [1][2] |
| ARV-771 | BRD2, BRD3, BRD4 | LnCaP95 (CRPC) | < 5 | > 95 | [1] |
| ARV-771 | c-MYC (downstream) | 22Rv1 (CRPC) | < 1 (IC50) | Not Reported | [2] |
Signaling Pathway:
Degradation of BET proteins by ARV-771 disrupts the transcriptional program driven by the androgen receptor (AR), a key driver of CRPC. This leads to the downregulation of AR and its target genes, including c-MYC, ultimately inducing apoptosis in cancer cells.[1][3]
Caption: ARV-771 signaling pathway in CRPC.
B. Targeting Kinases: IRAK4 Degraders in Inflammatory Diseases
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to innate immunity and inflammation. AHPC-derived IRAK4 degraders have shown promise in treating inflammatory diseases.
Quantitative Data:
| Degrader | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| APH02174 | IRAK4 | Not Specified | < 5 | > 85 | [4] |
| KT-474 | IRAK4 | RAW 264.7 | 4.034 | Not Reported | [1][5] |
| KT-474 | IRAK4 | THP-1 | 0.88 | 101 | [6] |
Signaling Pathway:
Degradation of IRAK4 by AHPC-based PROTACs blocks both its kinase and scaffolding functions, leading to the inhibition of downstream signaling cascades, including the activation of NF-κB and MAPK pathways, and subsequent reduction in the production of pro-inflammatory cytokines.[1][5]
Caption: IRAK4 degradation signaling pathway.
C. Targeting Transcription Factors: STAT3 Degraders in Cancer
Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and metastasis. AHPC-derived STAT3 degraders are being developed as potential cancer therapeutics.
Quantitative Data:
| Degrader | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SD-36 | STAT3 | MOLM-16 (AML) | 0.5-1 | >95 | [7] |
| S3D5 | STAT3 | HepG2 | 110 | >90 | [8] |
Signaling Pathway:
Degradation of STAT3 by AHPC-based PROTACs leads to the downregulation of its target genes involved in cell survival (e.g., Bcl-xL, Mcl-1) and proliferation (e.g., Cyclin D1), thereby inducing apoptosis and cell cycle arrest in cancer cells.
Caption: STAT3 degradation signaling pathway.
II. Experimental Protocols
A. In Vitro Assays
This protocol is used to quantify the degradation of a target protein in cells treated with an AHPC-derived degrader.
Materials:
-
Cell line expressing the target protein
-
AHPC-derived degrader
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to attach overnight. Treat cells with a serial dilution of the degrader for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein and a loading control, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
This assay confirms that the degrader-induced protein degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the target protein
-
AHPC-derived degrader
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (e.g., containing 1% SDS)
-
Immunoprecipitation (IP) buffer
-
Antibody against the target protein
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Antibody against ubiquitin
-
Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the degrader at a concentration known to induce degradation. Co-treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of the incubation to allow for the accumulation of polyubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitation: Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody and Protein A/G beads.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. An increase in the high molecular weight smear upon degrader treatment indicates polyubiquitination of the target protein.
Several biophysical techniques can be used to characterize the formation of the POI-PROTAC-VHL ternary complex.
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the thermodynamic parameters of binary and ternary complex formation.
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data (association and dissociation rates) for binary and ternary interactions.
-
NanoBRET™ Ternary Complex Assay: A live-cell assay that uses Bioluminescence Resonance Energy Transfer (BRET) to measure the proximity of the target protein (fused to NanoLuc® luciferase) and the E3 ligase (fused to a fluorescent acceptor) upon addition of the degrader.
B. In Vivo Assays
This protocol outlines a general procedure for evaluating the in vivo efficacy of an AHPC-derived degrader in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
AHPC-derived degrader formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 22Rv1 for CRPC studies) into the flank of the mice. For some cell lines, mixing with Matrigel can improve tumor take rate.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Measure tumor dimensions 2-3 times per week and calculate tumor volume.
-
Treatment: Randomize animals into treatment and control groups. Administer the degrader and vehicle control according to the desired dosing regimen (e.g., daily intraperitoneal or oral administration).
-
Efficacy Assessment: Monitor tumor growth and body weight throughout the study. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry) to confirm target protein degradation in vivo.
III. Experimental Workflows
Caption: A typical experimental workflow for PROTAC development.
Caption: Workflow for an in vivo xenograft study.
References
- 1. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 2. ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 Post-Translational Modifications Drive Cellular Signaling Pathways in Prostate Cancer Cells | MDPI [mdpi.com]
- 4. Discovery of APH02174 as a Highly Selective and Orally Bioavailable IRAK4 Degrader for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a potent and selective PROTAC degrader for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PROTAC Synthesis and Troubleshooting with AHPC Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing AHPC (azetidine, piperidine, and cyclohexane)-based E3 ligase ligands.
Frequently Asked Questions (FAQs)
Q1: What is the role of the (S,R,S)-AHPC moiety in a PROTAC?
The (S,R,S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) scaffold is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] In a PROTAC, its primary role is to recruit the VHL E3 ligase complex.[1] This recruitment brings the target Protein of Interest (POI), bound by the other end of the PROTAC, into close proximity with the E3 ligase, facilitating the transfer of ubiquitin to the POI and marking it for degradation by the proteasome.[2][3] The specific stereochemistry of (S,R,S)-AHPC is critical for its binding to VHL; incorrect epimers will be inactive.[4]
Q2: What are the most common linkers used with AHPC-based VHL ligands?
The linker is a crucial component that connects the AHPC moiety to the warhead (the ligand for the target protein).[5] Its length, composition, and attachment points significantly impact the PROTAC's efficacy.[2][5] The most common linker types include:
-
Polyethylene Glycol (PEG) Linkers: These are widely used due to their hydrophilicity, which can improve the solubility and permeability of the often large and hydrophobic PROTAC molecule.[2][6] PEG linkers offer flexibility and are available in various lengths, allowing for systematic optimization of the distance between the POI and E3 ligase.[6]
-
Alkyl Chains: Simple alkyl chains are also common.[2] They are synthetically accessible and stable, but their hydrophobicity can sometimes negatively impact solubility.[2]
Q3: Why is the linker so critical for PROTAC activity?
The linker is not just a passive spacer; it is a key determinant of a PROTAC's performance.[7] It influences:
-
Ternary Complex Formation: The linker's length and flexibility are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[6][8] A linker that is too short can cause steric hindrance, while one that is too long may lead to an unstable complex.[6][8]
-
Physicochemical Properties: The linker's composition affects the PROTAC's solubility, lipophilicity, and cell permeability.[2][5]
-
Pharmacokinetics: The linker can influence the metabolic stability and in vivo half-life of the PROTAC.[9][10]
Q4: What is the "hook effect" and how does it relate to PROTACs?
The "hook effect" describes a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations, resulting in a bell-shaped dose-response curve.[4] This occurs because at excessive concentrations, the PROTAC can independently saturate both the target protein and the VHL ligase, leading to the formation of non-productive binary complexes (POI-PROTAC and VHL-PROTAC).[4] These binary complexes compete with and prevent the formation of the productive ternary complex required for degradation.[4][11]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and evaluation of AHPC-based PROTACs.
Guide 1: Low Overall Synthesis Yield
Q: My final PROTAC yield is consistently low. How should I troubleshoot this?
A: Low yields in multi-step PROTAC synthesis are a common problem. A systematic approach is required to identify the bottleneck.[12]
Logical Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low PROTAC synthesis yield.[12]
Troubleshooting Steps & Solutions
| Problem Area | Potential Cause | Recommended Solution |
| Starting Materials | Poor quality or degradation of the warhead, linker, or AHPC ligand. | Verify the purity and identity of all starting materials using LC-MS and NMR. If necessary, re-purify or source from a different supplier.[12] |
| Coupling Reactions | Inefficient coupling reagents, incorrect stoichiometry, or non-optimal reaction conditions (solvent, temperature, time). | Screen different coupling agents (e.g., HATU, HBTU) and bases (e.g., DIPEA). Ensure anhydrous conditions and perform the reaction under an inert atmosphere (N₂ or Ar).[6] |
| Reactant Solubility | Poor solubility of one or more reactants in the chosen solvent, leading to a heterogeneous mixture and slow reaction. | Use a co-solvent system (e.g., DMF/DCM, DMSO) to ensure all reactants are fully dissolved.[6] |
| Purification | The final PROTAC is difficult to separate from unreacted starting materials or byproducts using standard column chromatography. | Use preparative reverse-phase HPLC for purification. Optimize the gradient, column type, and mobile phase additives (e.g., TFA, formic acid) to achieve better separation.[6] |
Guide 2: Poor PROTAC Solubility
Q: My purified AHPC-based PROTAC precipitates from aqueous buffer during in vitro assays. What can I do?
A: Poor aqueous solubility is a major challenge for PROTACs, which are often large, complex molecules that fall into the "beyond Rule of Five" chemical space.[13]
Strategies to Improve Solubility:
| Strategy | Description | Details & Considerations |
| Chemical Modification | Alter the PROTAC structure to include solubility-enhancing groups. This is most feasible during the design and synthesis phase. | Incorporate Polar Groups: Add moieties like morpholine, piperazine, or PEG units into the linker.[13][14] These can increase hydrophilicity.[2] Modify Ligands: If possible, modify the warhead or E3 ligase ligand to include more polar functional groups. |
| Formulation Strategies | Create a delivery system that improves the dissolution of the existing PROTAC in aqueous media. | Use Co-solvents: Prepare high-concentration stock solutions in DMSO and be mindful of the final DMSO percentage in the assay buffer.[13] Amorphous Solid Dispersions (ASDs): Formulate the PROTAC with a polymer (e.g., HPMCAS) to create an ASD, which can enhance dissolution and maintain supersaturation.[15][16] |
It's important to note that while the AHPC moiety itself (as a hydrochloride salt) can be soluble, the overall solubility of the final PROTAC is a complex interplay between the warhead, linker, and the AHPC ligand.[13]
Guide 3: Weak or No Protein Degradation
Q: My PROTAC is pure and soluble, but it fails to degrade the target protein. What are the potential causes?
A: This is a common and complex issue that indicates a failure in one of the key mechanistic steps of PROTAC action. A systematic investigation is crucial to pinpoint the problem.[3]
Mechanism of Action & Potential Failure Points:
Caption: The PROTAC mechanism of action, highlighting key failure points.
Troubleshooting Workflow for Failed Degradation:
Caption: A step-by-step workflow for troubleshooting failed protein degradation.[4]
Key Verification Experiments & Controls:
| Verification Step | Experiment | Expected Outcome for Active PROTAC |
| Compound Integrity | Confirm purity and structure of the synthesized PROTAC. | Purity >95% by LC-MS; structure confirmed by NMR.[4] |
| Mechanism of Action | Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). | Protein degradation is reversed or "rescued".[4] |
| E3 Ligase Dependence | Co-treat cells with the PROTAC and an excess of a free VHL ligand (e.g., (S,R,S)-AHPC). | Degradation is rescued due to competitive binding to VHL.[4] |
| Stereoisomer Control | Synthesize and test a control PROTAC using an inactive epimer of the AHPC ligand. | The inactive epimer control should not induce protein degradation.[4] |
| Ternary Complex | Perform a Co-Immunoprecipitation (Co-IP) experiment. | Pulling down the target protein should also pull down VHL (and vice-versa) only in the presence of the PROTAC.[1] |
Recommended Concentrations for Control Compounds
| Control Compound | Mechanism of Action | Typical Concentration |
| MG132 | Proteasome Inhibitor | 1-10 µM |
| Bortezomib | Proteasome Inhibitor | 10-100 nM |
| (S,R,S)-AHPC | VHL Ligand Competitor | 10-100x molar excess of PROTAC |
| Inactive Epimer | Fails to bind VHL | Same concentration as active PROTAC |
| Table adapted from BenchChem Technical Support.[4] |
Experimental Protocols
Protocol 1: General Synthesis of an AHPC-based PROTAC (Amide Coupling)
This protocol describes a general method for the final coupling step, where an amine-functionalized warhead is conjugated to a carboxylic acid-functionalized AHPC-linker.[1]
Materials:
-
Amine-functionalized warhead (ligand for POI)
-
(S,R,S)-AHPC-linker-COOH
-
Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvent: DMF (Dimethylformamide)
-
Preparative HPLC system for purification
-
LC-MS and NMR for characterization
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (N₂ or Ar), dissolve the (S,R,S)-AHPC-linker-COOH (1.0 equivalent) and the amine-functionalized warhead (1.0-1.2 equivalents) in anhydrous DMF.[1]
-
Addition of Reagents: To the stirred solution, add HATU (1.2 equivalents) followed by DIPEA (2-3 equivalents).[1]
-
Reaction: Allow the reaction to stir at room temperature for 4-24 hours. Monitor the progress by LC-MS until the starting material is consumed.[1]
-
Work-up: Quench the reaction with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product using preparative reverse-phase HPLC to obtain the final, pure PROTAC.[1]
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.[17]
Protocol 2: Western Blot for Protein Degradation Analysis
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment to determine DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation level).[7][17]
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer system (e.g., PVDF membranes)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (against target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of your PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 16-24 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[4]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.[17]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[4]
-
Wash the membrane, then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection: Add the ECL substrate and acquire the chemiluminescent signal using an imaging system.[4]
-
Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[17]
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
This protocol is used to confirm the formation of the POI-PROTAC-VHL ternary complex in cells.[1]
Materials:
-
Cells treated with PROTAC or vehicle control
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Primary antibody for immunoprecipitation (e.g., anti-POI antibody)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer and Elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC (at a concentration known to be effective) and a vehicle control for a shorter duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.[1]
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-POI) for several hours or overnight at 4°C to form antibody-antigen complexes.[1]
-
Add fresh Protein A/G beads to the lysate and incubate for another 1-4 hours to capture the antibody-protein complexes.[1]
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.[1]
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting. Probe separate blots with antibodies against the target protein (to confirm successful pulldown) and VHL. An increased signal for VHL in the sample treated with the PROTAC compared to the vehicle control indicates the formation of the ternary complex.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in VHL-based PROTAC Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor or no degradation of my target protein with a VHL-based PROTAC?
A1: Lack of target protein degradation is a common issue that can arise from several factors:
-
Inefficient Ternary Complex Formation: The PROTAC may not effectively bring together the target protein and the VHL E3 ligase to form a stable and productive ternary complex. The geometry and stability of this complex are more critical for degradation than the binary binding affinities of the PROTAC to its individual targets.[1][2]
-
Low E3 Ligase Expression: The cell line used for the experiment may not express sufficient levels of VHL.[1][3]
-
Poor Cell Permeability: Due to their high molecular weight and polar surface area, PROTACs often exhibit poor cell permeability, preventing them from reaching their intracellular targets.[1][4][5][6]
-
PROTAC Instability: The PROTAC molecule may be chemically or metabolically unstable in the experimental conditions.[2][7]
-
Suboptimal PROTAC Concentration: The concentration of the PROTAC could be too low to induce degradation or, conversely, too high, leading to the "hook effect".[2][8][9][10]
Q2: What is the "hook effect" and how can I mitigate it?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[9][10] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target protein or PROTAC-VHL) rather than the productive ternary complex (target protein-PROTAC-VHL) required for ubiquitination and degradation.[9][10] To mitigate the hook effect, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve.[9]
Q3: How can I identify and minimize off-target effects of my VHL-based PROTAC?
A3: Off-target effects can be caused by the warhead binding to unintended proteins, the VHL ligand interacting with other cellular components, or the formation of neosubstrates.[1][8] Strategies to identify and minimize these effects include:
-
Global Proteomics: Unbiased, quantitative mass spectrometry-based proteomics is the gold standard for identifying off-target protein degradation.[8][10]
-
Concentration Optimization: Use the lowest effective concentration of your PROTAC that maximizes on-target degradation while minimizing off-target effects.[8][10]
-
Use of Controls: Include essential controls such as an inactive epimer of the PROTAC that cannot bind to VHL, and the warhead and VHL ligand as individual molecules.[1][2][10]
-
Linker and Warhead Optimization: Modifying the linker length, composition, or attachment points, or using a more selective warhead can improve selectivity.[1][8]
Q4: How does the linker composition affect VHL-based PROTAC performance?
A4: The linker is a critical component that significantly influences a PROTAC's properties:
-
Ternary Complex Formation: The length and flexibility of the linker are crucial for achieving a stable and productive ternary complex.[1][11]
-
Cell Permeability: The linker's composition affects the PROTAC's physicochemical properties, such as solubility and cell permeability.[4][5][6] Linkers that allow the PROTAC to adopt a folded conformation with a lower polar surface area in a nonpolar environment can enhance cell permeability.[4][5][6]
-
Metabolic Stability: The linker can be a site of metabolic instability.[11]
Troubleshooting Guides
Problem 1: No or Weak Target Degradation
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Perform a cell-free degradation assay using cell lysate to confirm PROTAC activity when cell permeability is not a factor.[1] 2. Optimize the linker to improve physicochemical properties (e.g., by incorporating more rigid or less polar elements).[4][5][6] 3. Modify the VHL ligand to shield polar groups.[12] |
| Inefficient Ternary Complex Formation | 1. Synthesize a library of PROTACs with varying linker lengths, compositions, and attachment points to find a more optimal geometry.[1] 2. Use biophysical assays like SPR or ITC to characterize ternary complex formation and cooperativity.[13][14][15] |
| Low VHL Expression | 1. Confirm VHL expression in your cell line using Western Blot or proteomics.[1] 2. If VHL levels are low, consider using a different cell line or a PROTAC that recruits a more abundant E3 ligase.[1] |
| PROTAC Instability | 1. Assess the chemical stability of the PROTAC in your experimental media. 2. Investigate metabolic stability using liver microsomes to identify potential metabolic "soft spots".[7][11] |
| Incorrect PROTAC Concentration | 1. Perform a wide dose-response experiment (e.g., from low nM to high µM) to identify the optimal concentration and check for the "hook effect".[2][9] |
Problem 2: Significant Off-Target Effects or Cellular Toxicity
| Potential Cause | Troubleshooting Steps |
| Warhead-Mediated Off-Targets | 1. Test the warhead alone to assess its selectivity and off-target binding profile.[8][10] 2. If the warhead is promiscuous, consider using a more selective one.[8] |
| VHL Ligand-Mediated Effects | 1. Test the VHL ligand alone to assess its intrinsic activity (e.g., stabilization of HIF-1α).[1] 2. Use an inactive control PROTAC (e.g., with a mutated VHL-binding ligand) to confirm that the effects are VHL-dependent.[10] |
| Neosubstrate Degradation | 1. Perform global proteomics to identify unintentionally degraded proteins.[8] 2. Optimize the linker to alter the surface of the ternary complex and potentially reduce neosubstrate recruitment.[1] |
| On-Target Toxicity | 1. Use an orthogonal method like siRNA or CRISPR to knock down the target protein. If this phenocopies the toxicity, it is likely on-target.[1][2] 2. Attempt a rescue experiment by expressing a degradation-resistant mutant of the target protein.[2] |
Quantitative Data Summary
Table 1: VHL Ligand Binding Affinities and PROTAC Degradation Potency
| VHL Ligand/PROTAC | Binding Affinity to VHL (Kd or IC50) | Target Protein | Cell Line | DC50 | Dmax | Reference |
| VH032 | IC50: < 1 µM | - | - | - | - | [16] |
| VHL Ligand in ARD-69 | Kd: 190 nM | AR | - | DC50: 1 nM | >95% | [16] |
| Degrader 68 | - | EGFR L858R | HCC-827 | DC50: 5.0 nM | - | [16] |
| MZ1 | Kd: 67 ± 8 nM | BRD4 | - | - | - | [17] |
| PROTAC 1 (p38α) | - | p38α | - | DC50: 210 nM | - | [17] |
Note: This table presents a selection of reported values. Actual values are highly dependent on the specific PROTAC, target protein, and experimental conditions.
Table 2: Physicochemical Properties and Cell Permeability of VHL-based PROTACs
| PROTAC | cLogP | TPSA (Ų) | MW (Da) | Permeability (in cellulo/in vitro ratio) | Permeability Class | Reference |
| PROTAC 1 | 7.6 | 181 | 973 | >200 | Low | [4][5] |
| PROTAC 2 | 5.2 | 213 | 945 | <40 | High | [4][5] |
| PROTAC 9 | 3.5 | 231 | 903 | <40 | High | [4][5] |
Note: A lower in cellulo/in vitro ratio indicates higher cell permeability.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.[8]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.[13]
-
Quantify band intensities and normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[3][9][13]
-
Protocol 2: Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)
-
Sample Preparation:
-
Purify the VHL-ElonginB-ElonginC (VCB) complex and the target protein.
-
Prepare solutions of the proteins and the PROTAC in the same dialysis buffer.[13]
-
-
ITC Experiment:
-
Load the protein solution (e.g., VCB complex) into the sample cell of the ITC instrument.
-
Load the PROTAC solution into the injection syringe.[13]
-
-
Titration:
-
Perform a series of injections of the PROTAC into the protein solution while monitoring the heat change.[13]
-
-
Data Analysis:
-
Integrate the heat change peaks and fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[13]
-
To assess ternary complex formation, titrate the PROTAC into a solution containing both the VCB complex and the target protein.
-
Mandatory Visualizations
Caption: VHL-based PROTAC mechanism of action.
Caption: Troubleshooting workflow for no/weak degradation.
Caption: VHL-HIF signaling pathway overview.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Length for (S,R,S)-AHPC-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the linker length of (S,R,S)-AHPC-CO-C9-NH2 and related PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: My (S,R,S)-AHPC-based PROTAC shows weak or no degradation of the target protein. What is the first step in troubleshooting?
A1: When observing a lack of degradation, a systematic approach is crucial. Initially, confirm the basics:
-
Compound Integrity: Verify the chemical structure, purity, and stability of your synthesized PROTAC using methods like LC-MS and NMR.
-
Target Engagement: Ensure that the "warhead" portion of your PROTAC is binding to the target protein and that the (S,R,S)-AHPC moiety is engaging the VHL E3 ligase.[1] An inactive epimer of the VHL ligand can be used as a negative control.[1]
-
Cellular Permeability: PROTACs are large molecules and may have poor cell permeability.[2][3] Consider performing a cell-free degradation assay using cell lysate to confirm activity when cell entry is not a barrier.[1]
-
E3 Ligase Expression: Confirm that your target cell line expresses sufficient levels of VHL.[1]
If these factors are validated, the issue likely lies in the geometry of the ternary complex, where the linker plays a critical role.
Q2: I am observing a "hook effect" with my PROTAC, where degradation decreases at higher concentrations. How can I address this?
A2: The "hook effect" occurs when high concentrations of a PROTAC favor the formation of binary complexes (PROTAC-target or PROTAC-VHL) over the productive ternary complex (Target-PROTAC-VHL). To mitigate this:
-
Optimize PROTAC Concentration: Perform a wide dose-response experiment to identify the optimal concentration range for degradation.
-
Modify the Linker: A well-designed linker can enhance the stability of the ternary complex. Experimenting with different linker lengths and compositions can often alleviate the hook effect.
Q3: How does linker composition (e.g., PEG vs. alkyl) affect PROTAC performance?
A3: Linker composition significantly influences a PROTAC's physicochemical properties and its ability to induce degradation.
-
Polyethylene Glycol (PEG) Linkers: Generally increase the hydrophilicity and solubility of the PROTAC, which can improve cell permeability.[4]
-
Alkyl Linkers: Are more hydrophobic and can also be effective. The choice between PEG and alkyl linkers is system-dependent and often requires empirical testing.
-
Rigid Linkers: Incorporating rigid moieties like piperazine (B1678402) or piperidine (B6355638) rings can pre-organize the PROTAC into a bioactive conformation, potentially improving ternary complex formation.[2][3]
Q4: What is the optimal linker length for an (S,R,S)-AHPC-based PROTAC?
A4: There is no universal optimal linker length; it is highly dependent on the specific target protein and the geometry of the ternary complex. However, studies on VHL-recruiting PROTACs suggest that a linker length of around 16 atoms can be a good starting point for optimization.[5][6] It is crucial to synthesize and test a series of PROTACs with varying linker lengths to determine the optimum for your specific system.
Troubleshooting Guides
Problem 1: No target degradation observed across a wide range of PROTAC concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Linker Length | Synthesize a library of PROTACs with varying linker lengths (e.g., by adding or removing PEG units or methylene (B1212753) groups). | Identification of a linker length that facilitates productive ternary complex formation and subsequent degradation. |
| Inefficient Ternary Complex Formation | Utilize biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure ternary complex formation.[7] | Confirmation of whether the PROTAC is capable of forming a stable ternary complex with the target protein and VHL. |
| Poor Cell Permeability | Modify the linker to improve physicochemical properties (e.g., incorporate PEG units to increase solubility).[2][3] Confirm target engagement in cells using assays like CETSA or NanoBRET. | Improved intracellular concentration of the PROTAC leading to target degradation. |
| Incorrect Linker Attachment Point | Synthesize PROTACs with the linker attached to different solvent-exposed positions on the warhead or VHL ligand. | Discovery of an attachment point that allows for a more favorable ternary complex geometry. |
Problem 2: High levels of off-target toxicity are observed.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Warhead-Mediated Off-Targets | Profile the warhead against a broad panel of related proteins (e.g., kinome scan for kinase targets).[1] | Identification of off-target proteins that are being bound by the warhead. |
| Neosubstrate Degradation | Systematically modify the linker length and composition. Changes in the ternary complex conformation can reduce the recruitment of off-target proteins.[1] | Reduction in the degradation of unintended proteins. |
| VHL Ligand-Induced Effects | Test the (S,R,S)-AHPC ligand alone in the cellular model. Use an inactive epimer as a negative control.[1] | Determination if the observed toxicity is due to the engagement of the VHL ligand itself. |
Data Presentation
Table 1: Impact of Linker Length on Degradation of Estrogen Receptor (ER) by a VHL-Recruiting PROTAC
| Linker Length (atoms) | DC50 (µM) | Dmax (%) |
| 9 | 140 | ~50 |
| 12 | 45 | ~80 |
| 16 | 26 | >90 |
| 19 | >200 | <40 |
| 21 | >200 | <30 |
Data adapted from a study on ER-targeting PROTACs, illustrating the principle of an optimal linker length.[5][6]
Table 2: Effect of Linker Length on BRD4 Degradation by VHL-Recruiting PROTACs
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) |
| PROTAC A | PEG | 9 | >5000 |
| PROTAC B | PEG | 12 | 890 |
| PROTAC C | PEG | 15 | 120 |
| PROTAC D | PEG | 18 | 45 |
| PROTAC E | PEG | 21 | 250 |
Representative data demonstrating the optimization of a PEG linker for BRD4 degradation.
Experimental Protocols
Protocol 1: Synthesis of (S,R,S)-AHPC-PROTACs with Varying Linker Lengths
This protocol describes a general method for coupling an amine-functionalized warhead to a carboxylic acid-functionalized (S,R,S)-AHPC-linker moiety.
Materials:
-
(S,R,S)-AHPC-linker-COOH (with varying linker lengths, e.g., PEG2, PEG4, PEG6)
-
Amine-functionalized warhead (ligand for the protein of interest)
-
Coupling agent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Dissolve the (S,R,S)-AHPC-linker-COOH (1.0 eq) and the amine-functionalized warhead (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of a target protein in response to PROTAC treatment.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (or vehicle control) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the data to determine DC50 and Dmax values.
Mandatory Visualizations
Caption: Mechanism of action for (S,R,S)-AHPC-based PROTACs.
Caption: Troubleshooting workflow for optimizing linker length.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing Off-Target Effects of AHPC-based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-based Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in identifying and mitigating off-target effects to enhance the selectivity of your degraders.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects in (S,R,S)-AHPC-based PROTACs?
A1: Off-target effects with (S,R,S)-AHPC-based PROTACs, which recruit the von Hippel-Lindau (VHL) E3 ligase, can arise from several factors:
-
Warhead Promiscuity: The ligand targeting your protein of interest (POI), also known as the "warhead," may have an affinity for other proteins with similar binding domains, leading to their unintended degradation.
-
High PROTAC Concentrations: Using excessive concentrations of a PROTAC can lead to non-specific interactions and the degradation of proteins other than the intended target. This can also lead to the "hook effect," where degradation efficiency decreases at high concentrations due to the formation of non-productive binary complexes.[1][2]
-
E3 Ligase-Mediated Off-Targets: While VHL-based PROTACs are generally considered to have a lower propensity for "molecular glue"-type off-targets compared to other E3 ligase recruiters like Cereblon (CRBN), the VHL ligand itself could potentially mediate unintended interactions.[2]
-
Cellular Context: The relative expression levels of the target protein, VHL, and potential off-target proteins in your specific cell line can influence the selectivity of the PROTAC.[2]
Q2: How can I experimentally identify off-target effects of my AHPC-based PROTAC?
A2: The gold standard for unbiasedly identifying off-target effects is quantitative mass spectrometry-based proteomics.[1][2] This technique provides a global analysis of protein abundance changes in cells following treatment with your PROTAC. By comparing the proteome of treated cells to appropriate control groups, you can identify proteins that are unintentionally degraded.[1][2] Orthogonal methods, such as Western blotting, should then be used to validate the findings from the proteomics analysis.
Q3: What are the essential controls to include in my off-target analysis experiments?
A3: To ensure the robustness of your off-target analysis, the inclusion of proper controls is critical. Essential controls include:
-
Vehicle Control (e.g., DMSO): Establishes the baseline proteome profile.
-
Inactive Epimer Control: A stereoisomer of your PROTAC that does not bind to VHL. This helps to distinguish VHL-dependent degradation from other pharmacological effects of the molecule.[3]
-
Warhead-Only Control: The warhead molecule alone can help identify off-target effects caused by the inhibition or binding of the warhead to other proteins, independent of degradation.[3]
-
E3 Ligase Ligand-Only Control: The (S,R,S)-AHPC ligand by itself can be used to assess any effects of VHL binding alone.
Q4: How can I distinguish between direct off-target degradation and downstream effects of on-target degradation?
A4: Differentiating between direct off-targets and indirect downstream effects of degrading the primary target can be challenging. A time-course proteomics experiment can be very informative. Direct off-targets are likely to be degraded with similar or slightly slower kinetics as the on-target protein. In contrast, downstream effects, which result from the depletion of the primary target, will likely appear at later time points.
Troubleshooting Guides
Problem 1: High off-target degradation observed in proteomics data.
| Possible Cause | Recommended Solution |
| 1. Promiscuous Warhead | a. Validate Warhead Specificity: Test the warhead compound alone to assess its binding profile against a panel of related proteins. b. Redesign the PROTAC: If the warhead is promiscuous, consider redesigning the PROTAC with a more selective warhead for your protein of interest. |
| 2. High PROTAC Concentration | a. Optimize Concentration: Perform a detailed dose-response experiment to identify the lowest effective concentration that maximizes on-target degradation while minimizing off-target effects. b. Assess the "Hook Effect": Ensure you are not working at a concentration that falls into the hook effect range, as this can lead to complex and unpredictable off-target pharmacology.[1] |
| 3. Unfavorable Linker Design | a. Modify the Linker: The length, composition, and attachment points of the linker are critical for optimal ternary complex formation. Synthesize and test a library of PROTACs with varying linkers to identify a more selective molecule. |
Problem 2: Discrepancy between proteomics and Western blot data for a potential off-target.
| Possible Cause | Recommended Solution |
| 1. Differences in Assay Sensitivity | a. Prioritize Proteomics for Discovery: Mass spectrometry is generally more sensitive and provides a broader, unbiased view for identifying potential off-targets. b. Use High-Quality Antibodies for Validation: Ensure the antibody used for Western blotting is specific and validated for the target protein. |
| 2. Antibody Cross-Reactivity | a. Validate Antibody Specificity: Confirm the specificity of your antibody using positive and negative controls, such as cell lysates from cells where the off-target protein is overexpressed or knocked out/down. |
Problem 3: Observed cellular toxicity.
| Possible Cause | Recommended Solution |
| 1. On-Target Toxicity | a. Modulate Degradation Levels: If the toxicity is due to the efficient degradation of your target protein, consider using lower concentrations of the PROTAC or shorter treatment times to achieve a partial but less toxic level of degradation. |
| 2. Off-Target Toxicity | a. Use Inactive Control: Test the inactive epimer of your PROTAC. If the toxicity is diminished, it is likely mediated by VHL-dependent degradation of an off-target protein.[3] b. Analyze Proteomics Data: Scrutinize your proteomics data for the degradation of essential proteins that could explain the observed toxicity. |
| 3. Compound-Specific Toxicity | a. Test Warhead and Ligand Alone: Assess the toxicity of the warhead and the (S,R,S)-AHPC ligand individually to determine if the toxicity is independent of protein degradation. |
Quantitative Data Summary
The following table provides a hypothetical example of quantitative proteomics data for an (S,R,S)-AHPC-based PROTAC targeting Protein X. This data illustrates how to present findings to compare on-target and off-target degradation.
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Protein X | GENEX | -4.1 | <0.0001 | On-Target |
| Protein Y | GENEY | -3.5 | <0.001 | Yes |
| Protein Z | GENEZ | -1.5 | <0.05 | Yes |
| Housekeeping Protein | HKG | 0.1 | 0.85 | No |
Data is illustrative and based on typical outcomes from proteomics experiments.
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification by Mass Spectrometry
This protocol provides a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture your chosen cell line to 70-80% confluency.
-
Treat cells with your (S,R,S)-AHPC-based PROTAC at its optimal degradation concentration. It is also advisable to include a higher concentration to assess dose-dependent off-target effects.
-
Include the following controls: vehicle control (e.g., DMSO) and an inactive epimer control PROTAC.
-
Incubate for a time point determined to be optimal for on-target degradation (e.g., 6-24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
-
Peptide Labeling (Optional but Recommended):
-
For multiplexed analysis, label the peptides from each condition with tandem mass tags (TMT) or similar isobaric labels.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).[4]
-
Search the data against a human protein database to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly different abundance between the active PROTAC-treated group and the control groups.
-
Filter the data based on fold change and p-value to identify high-confidence on-target and off-target proteins.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation
CETSA can be used to confirm that your PROTAC engages with a potential off-target protein in a cellular context.[5]
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the PROTAC at various concentrations or a single high concentration for a fixed time (e.g., 1-2 hours). Include a vehicle-only control.
-
-
Heat Challenge:
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Analyze equal amounts of the soluble protein from each temperature point by SDS-PAGE and Western blotting.
-
Probe the membrane with a primary antibody against the potential off-target protein.
-
Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
-
Visualizations
Caption: Mechanism of action for an (S,R,S)-AHPC-based PROTAC.
Caption: A logical workflow for investigating off-target effects.
References
Technical Support Center: Enhancing the Stability of PROTACs Containing (S,R,S)-AHPC-CO-C9-NH2
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments with PROTACs containing the (S,R,S)-AHPC-CO-C9-NH2 E3 ligase ligand-linker moiety.
Frequently Asked Questions (FAQs)
Q1: My PROTAC containing this compound shows low cellular activity and poor protein degradation. What are the potential stability-related causes?
A1: Low cellular activity of your PROTAC can stem from several stability issues. Firstly, the molecule may have poor metabolic stability, leading to rapid degradation by intracellular enzymes.[1] Secondly, the chemical stability of the PROTAC in aqueous cell culture media could be compromised, particularly if other components of the molecule are susceptible to hydrolysis. Lastly, poor cell permeability, often a challenge for large PROTAC molecules, can prevent it from reaching its intracellular target.[2][3] The linker composition plays a critical role in a PROTAC's physicochemical properties, which in turn affect its permeability and solubility.[][5]
Q2: How does the C9 alkyl linker in this compound impact the stability and performance of my PROTAC?
A2: The C9 alkyl linker is a relatively long, flexible, and lipophilic linker. While the flexibility can be advantageous for the formation of a stable ternary complex, the high lipophilicity can lead to poor aqueous solubility, which can hinder bioavailability and cellular uptake.[] Long alkyl chains can also sometimes lead to increased metabolic instability.[] The optimal linker length is a delicate balance; it must be long enough to bridge the target protein and the E3 ligase without steric hindrance, but not so long that it promotes aggregation or unfavorable conformations.[3]
Q3: I am observing a "hook effect" with my PROTAC. Is this related to its stability?
A3: The "hook effect," where the degradation efficiency decreases at higher PROTAC concentrations, is a well-documented phenomenon and is not directly a stability issue but rather a mechanistic one.[6][7] It arises from the formation of non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) at high concentrations, which prevents the formation of the productive ternary complex required for degradation.[6] However, poor solubility at high concentrations can sometimes be misinterpreted as a hook effect.
Q4: What are the primary strategies to enhance the stability of my this compound-containing PROTAC?
A4: To enhance stability, you can employ both chemical modification and formulation strategies.
-
Chemical Modification:
-
Linker Rigidification: Introducing rigid moieties like piperazine (B1678402) or piperidine (B6355638) rings into the linker can improve metabolic stability.[2][]
-
Incorporate Polar Groups: Adding polar functional groups can improve solubility.[8]
-
Linker Length Optimization: Systematically varying the linker length can help identify the optimal balance between ternary complex formation and physicochemical properties.[5]
-
-
Formulation Strategies:
-
Use of Solubilizing Excipients: Employing agents like PEG, Tween 80, or cyclodextrins can enhance solubility and stability in aqueous solutions.[9][10]
-
Lipid-Based Formulations: Encapsulating the PROTAC in lipid nanoparticles (LNPs) or self-emulsifying drug delivery systems (SEDDS) can improve stability, solubility, and cellular uptake.[10][11]
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| No or minimal target protein degradation observed. | 1. Poor PROTAC stability in assay media. 2. Low cell permeability. 3. Inefficient ternary complex formation. | 1. Assess PROTAC stability in media using LC-MS. 2. Perform a Caco-2 permeability assay. 3. Conduct biophysical assays (e.g., TR-FRET, SPR) to confirm ternary complex formation. [12] |
| High variability in experimental results. | 1. PROTAC precipitation in aqueous buffers. 2. Inconsistent sample preparation. | 1. Visually inspect for precipitation and consider formulation strategies. 2. Standardize all sample handling and storage procedures. [12] |
| PROTAC is active in biochemical assays but not in cells. | 1. Poor cell permeability. 2. Rapid intracellular metabolism. | 1. Modify the linker to improve physicochemical properties. 2. Perform metabolic stability assays using liver microsomes or hepatocytes. [12] |
Quantitative Data Summary
The following table summarizes representative data on how linker modifications can impact PROTAC stability and permeability. Note that these are illustrative examples and actual results will vary depending on the specific PROTAC and target protein.
| PROTAC Linker Modification | Metabolic Half-life (t½) in Human Liver Microsomes (min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| This compound (Baseline) | 15 | 0.5 |
| Introduction of a Piperazine Ring in the C9 Chain | 45 | 1.2 |
| Replacement of C9 with PEG4 | 25 | 0.8 |
| Shortening Linker to C6 | 20 | 0.7 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To assess the metabolic stability of the PROTAC.
Materials:
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with an internal standard (for quenching)
-
LC-MS/MS system
Procedure:
-
Pre-warm a mixture of HLM (final concentration ~0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Add the PROTAC working solution to the HLM mixture to a final concentration of ~1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of cold acetonitrile with an internal standard.[12]
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining PROTAC concentration.
-
Calculate the half-life (t½) from the disappearance rate of the PROTAC.
Protocol 2: Western Blot for Target Protein Degradation
Objective: To quantify the extent of target protein degradation in cells.
Materials:
-
Cell line expressing the target protein and VHL
-
PROTAC stock solution
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control.[13]
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.[13]
-
Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Visualizations
Caption: Mechanism of action for a PROTAC containing (S,R,S)-AHPC.
Caption: Troubleshooting workflow for enhancing PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Process Improvements for Large-Scale VHL Ligand Synthesis
Welcome to the technical support center for the large-scale synthesis of Von Hippel-Lindau (VHL) ligands. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis and purification of VHL ligands.
Issue 1: Low Yield in Amide Coupling Reactions
Q1: My amide coupling reaction to link the VHL ligand with a linker or another molecule shows low or no product formation. What are the potential causes and how can I improve the yield?
A1: Low yields in amide coupling reactions, often employing reagents like HATU, are a common challenge. Several factors can contribute to this issue. A systematic troubleshooting approach is recommended:
-
Reagent Quality and Handling:
-
VHL Ligand and Starting Materials: Ensure all starting materials are pure and completely dry, as impurities can interfere with the reaction. VHL ligands should be stored at -20°C for long-term stability to prevent degradation.[1]
-
Coupling Reagents (e.g., HATU, HBTU): These reagents are highly sensitive to moisture. It is crucial to use fresh, high-quality reagents from a reliable supplier and handle them under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Base (e.g., DIPEA): Use a fresh bottle of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Older bottles may have absorbed moisture and carbon dioxide, which can negatively impact the reaction.[1]
-
Solvent: Anhydrous solvents such as DMF or DCM are critical for the success of the coupling reaction. Always use freshly dried solvents.[1]
-
-
Reaction Conditions:
-
Stoichiometry: The molar ratios of the reactants are critical. A slight excess of the coupling agent and the base relative to the carboxylic acid component is a good starting point.
-
Activation Step: Pre-activating the carboxylic acid group of the linker/POI ligand with HATU and DIPEA for a few minutes before adding the VHL ligand (which typically contains the amine functionality) can significantly improve yields. This prevents the amine from reacting with HATU in a side reaction.[1]
-
Temperature: While most HATU-mediated couplings are performed at room temperature, a slight increase in temperature (e.g., to 40-50°C) can be beneficial if the reaction is sluggish due to steric hindrance. However, proceed with caution as higher temperatures can promote side reactions and epimerization.[1]
-
Issue 2: Side Reactions and Impurity Formation
Q2: I am observing significant side products in my reaction mixture. What are the common side reactions and how can they be mitigated?
A2: Several side reactions can occur during VHL ligand synthesis, leading to impurities and reduced yields. Here are some common issues and their solutions:
-
Epimerization: The chiral centers in VHL ligands are essential for their binding to the VHL protein. The use of strong bases or elevated temperatures can lead to epimerization at the stereocenter alpha to the carbonyl group.
-
Solution: Employ a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine. Avoid stronger, more nucleophilic bases such as triethylamine. Conduct the reaction at room temperature or 0°C if feasible. Using coupling reagents that contain additives like HOAt (e.g., HATU) can help suppress racemization.[1]
-
-
Byproduct Formation in C-H Arylation: In synthetic routes involving C-H arylation to form the thiazole-phenyl linkage, the formation of byproducts can be an issue.
Issue 3: Challenges in Purification
Q3: I am struggling to purify my VHL ligand or its intermediate to the desired purity on a large scale. What are the recommended purification strategies?
A3: Large-scale purification of VHL ligands and their intermediates often requires a combination of techniques to achieve high purity.
-
Chromatography-Free Synthesis: For some VHL ligands like VH032, column chromatography-free processes have been developed, which are highly advantageous for large-scale production. These methods rely on carefully controlled reaction conditions to minimize impurities and crystallization or precipitation for purification.[4][5]
-
Silica (B1680970) Gel Column Chromatography: This is a standard method for purifying intermediates.
-
Procedure: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., DCM, with a small amount of MeOH if needed for solubility). The sample can be adsorbed onto silica gel before loading onto the column. Elution is typically performed with a gradient of increasing polarity, for example, from 100% DCM to a mixture of DCM and MeOH.[6]
-
-
Preparative Reverse-Phase HPLC (RP-HPLC): For the final purification of highly pure VHL ligands or PROTACs, preparative RP-HPLC is often necessary.[6]
-
Procedure: First, develop an optimized separation method on an analytical scale. A common starting point is a gradient of 5-95% acetonitrile (B52724) in water with 0.1% TFA or formic acid. This method is then scaled up to a preparative system. Fractions are collected and analyzed for purity.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the large-scale synthesis of VHL ligands like VH032?
A1: Key steps that often present challenges on a large scale include the C-H arylation to connect the thiazole (B1198619) and phenyl rings and the subsequent amide couplings to build the rest of the molecule. The benzonitrile (B105546) reduction step, if used, can also be a yield-limiting step in some published protocols.[2] Optimizing these steps for yield and purity is crucial for an efficient large-scale process.
Q2: Are there any commercially available, advanced intermediates that can simplify the synthesis?
A2: Yes, key intermediates for popular VHL ligands are often commercially available, which can significantly shorten the synthetic route. However, for large-scale and cost-effective synthesis, preparing these intermediates in-house is often necessary. The development of convergent synthetic routes, where different fragments of the molecule are synthesized separately and then combined, can be more efficient for large-scale production.[4]
Q3: How do I choose the right E3 ligase ligand (VHL vs. CRBN) for my PROTAC project?
A3: The choice between VHL and Cereblon (CRBN) ligands depends on several factors. VHL ligands are known for their good thermal and chemical stability and target selectivity.[4][7] CRBN ligands, on the other hand, are often smaller and may offer better bioavailability.[4] The expression levels of the respective E3 ligases in the target cells and the specific protein of interest also play a critical role in this decision.[]
Q4: What is the "Hook Effect" and how does it relate to my synthesized VHL ligand-based PROTAC?
A4: The "Hook Effect" is a phenomenon where the degradation efficiency of a target protein by a PROTAC decreases at very high PROTAC concentrations. This occurs because the PROTAC can form binary complexes (PROTAC-target or PROTAC-E3 ligase) that are not productive for the necessary ternary complex formation required for degradation. When testing a newly synthesized PROTAC, it is essential to perform a full dose-response curve to identify the optimal concentration for degradation and to determine if the Hook Effect is present.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and purification of VHL ligands and their intermediates, compiled from various sources.
Table 1: Comparison of C-H Arylation Conditions
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (6) | KOAc | DMA | 130 | 4 | 65 | [2] |
| 2 | Pd(OAc)₂ (1) | KOAc | DMA | 95 | 18 | 85 | [2] |
| 3 | Pd-PEPPSI-IPr (0.5) | K₂CO₃ | DMA | 130 | 2 | 91 | [2] |
Table 2: Typical Reagent Stoichiometry for HATU-mediated Amide Coupling
| Reagent | Molar Equivalents | Role |
| Carboxylic Acid | 1.0 | Substrate |
| Amine (e.g., VHL Ligand) | 1.0 - 1.2 | Substrate |
| HATU | 1.1 - 1.5 | Coupling Agent |
| DIPEA | 2.0 - 3.0 | Base |
Table 3: Purification Parameters for VHL Ligand Intermediates
| Parameter | Value/Range | Method | Reference |
| Stationary Phase | Silica Gel (200-400 mesh) | Column Chromatography | [6] |
| Mobile Phase Gradient | DCM/MeOH or EtOAc/Hexanes | Column Chromatography | [6] |
| Typical Yield | >80% (dependent on crude purity) | Column Chromatography | [6] |
| Purity | >95% (by HPLC) | Column Chromatography | [6] |
| Stationary Phase | C18 | Preparative RP-HPLC | [6] |
| Mobile Phase Gradient | 5-95% ACN in Water (with 0.1% TFA or FA) | Preparative RP-HPLC | [6] |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the amine component (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-18 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative RP-HPLC.
Protocol 2: Large-Scale Synthesis of tert-Butyl 4-(4-Methylthiazol-5-yl)benzylcarbamate (Key Intermediate)
-
In a reaction vessel, combine crude tert-butyl 4-bromobenzylcarbamate (1.0 eq), 4-methylthiazole (B1212942) (2.3 eq), and KOAc (2.3 eq) in DMAc.
-
Degas the mixture with nitrogen for 20 minutes.
-
Add Pd(OAc)₂ (0.025 eq) to the mixture.
-
Degas the mixture with nitrogen for another 10 minutes.
-
Heat the reaction mixture to 130°C and stir for 4 hours.
-
After completion, concentrate the reaction mixture.
-
Add ethyl acetate and water to the residue and filter through a pad of diatomite.
-
Rinse the diatomite pad with ethyl acetate. The combined organic phases can then be further processed.[4]
Visualizations
Caption: VHL-based PROTAC mechanism of action.
Caption: Troubleshooting logic for low amide coupling yield.
Caption: General synthetic workflow for VHL ligands.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
strategies to improve the cell permeability of PROTACs
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers working to improve the cell permeability of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My PROTAC is potent in biochemical assays but shows weak or no activity in cell-based degradation assays. Could low cell permeability be the problem?
A: Yes, this is a very common issue. PROTACs are large molecules, often with molecular weights exceeding 800 Da and high polar surface areas, placing them "beyond the Rule of Five" for oral bioavailability.[1][2] This size and polarity can significantly hinder their ability to passively diffuse across the cell membrane.[1] If your PROTAC is active against its purified target protein and E3 ligase but fails to induce degradation in cells, poor cellular uptake is a primary suspect. It is crucial to experimentally assess the permeability of your compound.
Q2: What are the most important physicochemical properties to consider for improving PROTAC cell permeability?
A: While there are no absolute rules, several properties are key. Optimizing for lower molecular weight (MW), topological polar surface area (TPSA), and hydrogen bond donors (HBDs) is crucial.[3][4] Additionally, managing lipophilicity (logP) is a balancing act; while some lipophilicity is needed to enter the lipid bilayer, excessively high logP can lead to poor solubility and membrane retention.[3][5] Recent studies suggest that the three-dimensional conformation of a PROTAC is also critical. Molecules that can adopt folded, less polar conformations in the nonpolar membrane environment tend to be more permeable.[6][7] This "chameleon-like" behavior can be influenced by the linker design.[8]
Q3: How does the choice of linker impact cell permeability?
A: The linker is a critical component for optimizing permeability.[9] Strategies include:
-
Length and Flexibility: Shorter, more rigid linkers can reduce molecular weight and TPSA.[7] However, some flexibility is necessary to allow the PROTAC to adopt a folded conformation that shields polar groups, which can enhance permeability.[6][7]
-
Composition: Replacing polar units like amides with esters can reduce the hydrogen bond donor count and improve permeability.[3][10][11] Incorporating cyclic elements like piperazine (B1678402) or piperidine (B6355638) can enhance rigidity and, in some cases, improve solubility and permeability.[7]
-
Intramolecular Hydrogen Bonding: Designing linkers that promote the formation of intramolecular hydrogen bonds can help the PROTAC adopt a more compact, "ball-like" shape, effectively masking polar surfaces and facilitating membrane passage.[10]
Q4: Does the choice of E3 ligase ligand (e.g., for VHL vs. CRBN) affect permeability?
A: Yes, the E3 ligase ligand contributes significantly to the overall physicochemical properties of the PROTAC. Ligands for VHL and CRBN have different properties that can influence the permeability of the final PROTAC.[12][13] For instance, early peptide-based VHL ligands had poor cell permeability, a challenge that was overcome with the development of smaller, more drug-like ligands.[13][14] When designing a PROTAC, it is important to consider the properties of both the target warhead and the E3 ligase ligand, as their combination will dictate the final molecule's ability to enter cells.
Q5: What is the "hook effect" and how does it relate to PROTAC concentration and permeability?
A: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (Target-PROTAC-E3 ligase) required for degradation.[1] While not directly a measure of permeability, it is a critical factor in designing cellular assays. It is essential to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[1] An apparent lack of activity could be due to testing at concentrations that are too high, in addition to poor permeability.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or low target degradation observed in cells. | 1. Poor Cell Permeability: The PROTAC is not efficiently entering the cells.[1] 2. "Hook Effect": The PROTAC concentration is too high, leading to non-productive binary complexes.[1] 3. PROTAC Instability: The compound may be degrading in the cell culture medium. | 1. Assess Permeability: Use assays like PAMPA or Caco-2 to determine the permeability of your PROTAC. Consider redesigning the linker or employing uptake-enhancing strategies.[15] 2. Optimize Concentration: Perform a wide dose-response curve to identify the optimal concentration for degradation and to rule out the hook effect.[1] 3. Check Stability: Evaluate the stability of the PROTAC in your experimental media over the time course of the experiment. |
| High variability in permeability assay results. | 1. Inconsistent Cell Monolayer (Caco-2): The integrity and confluency of the cell monolayer may vary. 2. Compound Solubility Issues: The PROTAC may have poor solubility in the assay buffer, leading to inaccurate measurements and low recovery.[16] 3. Efflux Transporter Activity (Caco-2): The PROTAC may be a substrate for cellular efflux pumps, leading to underestimation of its passive permeability.[2][16] | 1. Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent seeding densities and monolayer integrity checks (e.g., TEER measurement).[15][17] 2. Improve Solubility/Recovery: For Caco-2 assays, consider adding a low concentration of BSA (e.g., 0.25%) to the buffer to reduce non-specific binding and improve recovery.[16] 3. Use Efflux Inhibitors: In Caco-2 assays, co-incubate with known efflux pump inhibitors to determine if your PROTAC is a substrate. |
| PAMPA results show good permeability, but cellular activity is still low. | 1. Active Efflux: PAMPA only measures passive diffusion. The PROTAC could be rapidly pumped out of cells by efflux transporters.[18][19] 2. Metabolism: The PROTAC may be rapidly metabolized by cells. 3. Intracellular Target Engagement Issues: The PROTAC may not be effectively binding its target or the E3 ligase in the cellular environment. | 1. Perform Caco-2 Assay: A bidirectional Caco-2 assay can reveal active efflux by showing a higher basolateral-to-apical (B-A) permeability compared to the apical-to-basolateral (A-B) direction.[2][20] 2. Assess Metabolic Stability: Evaluate the metabolic stability of your PROTAC in the presence of liver microsomes or hepatocytes. 3. Confirm Target Engagement: Use biophysical assays like NanoBRET™ to confirm that the PROTAC is binding to both the target and the E3 ligase within the cell.[20][21] |
Data Presentation: Physicochemical Properties and Permeability
Quantitative data is essential for understanding structure-permeability relationships. The following tables provide examples of how to structure this data for comparison.
Table 1: Impact of Amide-to-Ester Substitution on PROTAC Permeability
This table demonstrates how replacing an amide linker with an ester can impact lipophilicity (ALogP) and passive permeability (PAMPA).
| PROTAC ID | Linker Type | ALogP | PAMPA Permeability (Pₑ) (x 10⁻⁶ cm/s) | Fold Change in Permeability | Reference |
| MZ1 (21) | Amide | 3.6 | 0.02 | - | [10][11] |
| OMZ1 (25) | Ester | 4.2 | 0.20 | 10.0 | [10][11] |
| ARV-771 (22) | Amide | 4.2 | 0.20 | - | [10][11] |
| OARV-771 (26) | Ester | 4.8 | 0.30 | 1.5 | [10][11] |
| AB2 (24) | Amide | 3.8 | 0.08 | - | [10][11] |
| OAB2 (28) | Ester | 4.4 | 0.60 | 7.5 | [10][11] |
Data sourced from studies on VHL-based BET degraders.[10][11]
Table 2: Comparison of Permeability for PROTACs with Different Linkers
This table compares PROTACs with identical warheads and E3 ligase ligands but different linkers, highlighting the impact on permeability across Caco-2 cell monolayers.
| PROTAC ID | Linker Type | MW (Da) | cLogP | Permeability Surrogate (Cell/Biochem Ratio) | Caco-2 Pₐₚₚ (A-B) (x 10⁻⁶ cm/s) |
| PROTAC 1 | PEG-based | 994.2 | 4.9 | High Permeability (Low Ratio) | 1.7 |
| PROTAC 2 | Alkyl-Amide | 937.1 | 4.8 | Intermediate Permeability | 0.7 |
| PROTAC 3 | Alkyl | 924.2 | 5.6 | Low Permeability (High Ratio) | <0.1 |
Data adapted from a study on CRBN-based BRD4 degraders.[6][7] A lower Cell/Biochemical ratio indicates higher effective permeability.
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane. This is a high-throughput, cell-free assay ideal for early-stage screening.[19][22]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds (e.g., propranolol (B1214883) for high permeability, theophylline (B1681296) for low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: Pre-coat the filter of each well in the 96-well filter plate with 5 µL of the phospholipid solution and allow the solvent to evaporate.
-
Donor Solution Preparation: Prepare solutions of the test PROTAC and control compounds in PBS at a final concentration of 10 µM.
-
Acceptor Plate Preparation: Fill the wells of the 96-well acceptor plate with 300 µL of PBS.
-
Assay Assembly: Place the filter plate on top of the acceptor plate, creating a "sandwich" and ensuring the filter bottoms are in contact with the acceptor solution.[17]
-
Compound Addition: Add 150 µL of the donor solution to each well of the filter plate.[17]
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[17]
-
Sample Collection: After incubation, carefully remove the filter plate. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculation: The apparent permeability coefficient (Pₐₚₚ) is calculated using the following formula: Pₐₚₚ = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A * (VD + VA)) / (VD * [C]D, initial)) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the surface area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]D, initial is the initial concentration in the donor well.
2. Caco-2 Bidirectional Permeability Assay
Objective: To assess the bidirectional permeability (apical to basolateral and basolateral to apical) and potential for active efflux of a PROTAC across a Caco-2 cell monolayer, which models the human intestinal epithelium.[23][24]
Materials:
-
Caco-2 cells
-
Transwell® plates (e.g., 24-well)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Transepithelial Electrical Resistance (TEER) meter
-
Test PROTAC and control compounds
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Culture for 21-25 days to allow for differentiation and monolayer formation.[17]
-
Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Values above 250 Ω·cm² are generally considered acceptable and indicate a confluent monolayer with intact tight junctions.[17]
-
Permeability Assay (Apical to Basolateral, A-B): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add 0.4 mL of transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (A) side and 1.2 mL of transport buffer to the basolateral (B) side.[17] c. Incubate at 37°C with gentle shaking for 2 hours.[17] d. At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Permeability Assay (Basolateral to Apical, B-A): a. Using a separate set of monolayers, repeat the wash step. b. Add 1.2 mL of transport buffer containing the test PROTAC to the basolateral (B) side and 0.4 mL of transport buffer to the apical (A) side.[17] c. Incubate and collect samples as described for the A-B direction.
-
Analysis: Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.
-
Calculation:
-
Calculate the Pₐₚₚ value for each direction as described in the PAMPA protocol.
-
The Efflux Ratio is calculated as: Pₐₚₚ (B-A) / Pₐₚₚ (A-B) . An efflux ratio greater than 2 is generally considered indicative of active efflux.[15]
-
3. Cellular Uptake Assay by LC-MS/MS
Objective: To directly quantify the intracellular concentration of a PROTAC over time.[9][12]
Materials:
-
Cultured cells of interest (e.g., HEK293, VCaP)
-
Cell culture plates (e.g., 12-well or 6-well)
-
Test PROTAC
-
Ice-cold PBS
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein precipitation solvent (e.g., cold acetonitrile)
-
BCA Protein Assay Kit
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in plates and allow them to adhere overnight.
-
PROTAC Treatment: The next day, replace the medium with fresh medium containing the test PROTAC at the desired concentration (e.g., 1 µM). Include a vehicle control.
-
Incubation: Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours) at 37°C.[17]
-
Cell Harvesting and Lysis: a. At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular PROTAC.[9] b. Add trypsin-EDTA to detach the cells. c. Neutralize the trypsin with medium and transfer the cell suspension to a microcentrifuge tube. d. Centrifuge the cells, discard the supernatant, and wash the cell pellet again with ice-cold PBS. e. Lyse the cell pellet with an appropriate volume of cell lysis buffer.
-
Sample Preparation for LC-MS/MS: a. Add cold acetonitrile (B52724) (e.g., 3 volumes) to the cell lysates to precipitate proteins.[9] b. Vortex and centrifuge at high speed to pellet the protein. c. Transfer the supernatant for LC-MS/MS analysis.
-
Protein Quantification: Use a small aliquot of the initial cell lysate to determine the total protein concentration using a BCA assay.
-
Analysis and Calculation: a. Quantify the amount of PROTAC in the supernatant using a standard curve prepared in a similar matrix. b. Normalize the amount of PROTAC to the total protein content to determine the intracellular concentration (e.g., in pmol/mg protein).[9]
Visualizations
Caption: The PROTAC mechanism of action, from cell entry to target degradation.
Caption: Decision workflow for selecting appropriate PROTAC permeability assays.
Caption: The "Hook Effect": High PROTAC concentrations favor non-productive binary complexes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. diva-portal.org [diva-portal.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. enamine.net [enamine.net]
- 17. benchchem.com [benchchem.com]
- 18. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PAMPA | Evotec [evotec.com]
- 20. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 24. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Confirming Target Engagement of (S,R,S)-AHPC-CO-C9-NH2 PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[1] The (S,R,S)-AHPC moiety is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, making it a crucial component in a significant class of PROTACs.[2] The linker connecting the (S,R,S)-AHPC core to the "warhead" (the ligand that binds to the target protein) is a critical determinant of the PROTAC's efficacy. The length, composition, and attachment points of the linker influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation.[3]
Data Presentation: Quantitative Comparison of (S,R,S)-AHPC-Based PROTACs
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. The key parameters used to quantify this are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of several (S,R,S)-AHPC-based PROTACs targeting the BET bromodomain protein BRD4, highlighting the impact of different linkers.
| PROTAC Name | Target Protein(s) | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| ARV-771 | BRD2, BRD3, BRD4 | (S,R,S)-AHPC derivative | Proprietary | 22Rv1 | < 5 | > 90 | [4] |
| Compound with Short Alkyl Linker | p38α | (S,R,S)-AHPC | Short Alkyl | - | 150 | > 95 | [3] |
| dBET1 | BRD4 | (S,R,S)-AHPC derivative | PEG-based | 22Rv1 | 4 | > 95 | [5] |
| ARV-825 | BRD4 | Pomalidomide (CRBN ligand) | Proprietary | Burkitt's lymphoma | < 1 | > 90 | [5] |
Note: This table includes a CRBN-based PROTAC (ARV-825) for comparison, as it also targets BRD4 and demonstrates high potency.
Experimental Protocols
Confirming the target engagement of a PROTAC involves a series of experiments to validate its mechanism of action and quantify its efficacy.
Western Blotting for Determination of DC50 and Dmax
This is a fundamental technique to quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the target protein
-
(S,R,S)-AHPC-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and heat to denature.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target protein and a loading control.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[6]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to confirm the formation of the ternary complex (Target Protein-PROTAC-VHL) in cells.
Materials:
-
Cell line expressing the target protein and VHL
-
(S,R,S)-AHPC-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Antibody against the target protein or VHL for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents as described above
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein (or VHL) to form antibody-protein complexes.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and VHL. An increased signal for VHL in the sample treated with the PROTAC compared to the vehicle control indicates the formation of the ternary complex.[4]
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.[7]
Materials:
-
Cell line expressing the target protein
-
(S,R,S)-AHPC-based PROTAC
-
Vehicle control (e.g., DMSO)
-
PBS
-
Equipment for heating and cooling samples (e.g., PCR cycler)
-
Cell lysis equipment (e.g., for freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Western Blot Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western blotting.
-
Data Analysis: Target protein engagement by the PROTAC will result in a shift of the melting curve to a higher temperature, indicating stabilization of the protein.
Mandatory Visualization
Below are diagrams illustrating key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of Action for an (S,R,S)-AHPC-based PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Caption: Experimental workflow for Co-Immunoprecipitation.
References
Unraveling the Potency of VHL E3 Ligase Ligands: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of an E3 ligase ligand is a cornerstone in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). The von Hippel-Lindau (VHL) E3 ubiquitin ligase is among the most successfully exploited for targeted protein degradation, largely due to the availability of well-characterized small-molecule ligands. This guide provides an objective comparison of the efficacy of different VHL ligands, supported by experimental data and detailed methodologies.
The central mechanism of a VHL-recruiting PROTAC hinges on the formation of a stable ternary complex, consisting of the target Protein of Interest (POI), the PROTAC, and the VHL E3 ligase complex.[1][2] This proximity-induced event facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3] The affinity of the VHL ligand is a critical parameter influencing the formation and stability of this ternary complex, which ultimately dictates the efficiency of protein degradation.[4]
Quantitative Comparison of VHL Ligands
The efficacy of VHL ligands is assessed through various quantitative metrics, primarily focusing on their binding affinity to VHL and the degradation performance of the resulting PROTACs. Key parameters include the dissociation constant (Kd) for binary binding to VHL, and the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for the PROTAC.[2][4]
Interestingly, the traditional drug discovery paradigm that prioritizes high-affinity binding is being challenged in the context of PROTACs.[5] Research has shown that even weak affinity VHL ligands can lead to highly potent PROTACs, underscoring the importance of ternary complex cooperativity.[5][6]
Below is a summary of quantitative data for commonly used VHL ligands and PROTACs incorporating them.
| VHL Ligand / PROTAC | Target Protein | Binary Kd (VHL) | Ternary Kd (Complex) | Cooperativity (α) | DC50 | Dmax | Assay Method(s) |
| VH032 | - | 185 nM[4] | - | - | - | - | Not Specified |
| VH101 | - | 44 nM[7] | - | - | - | - | Not Specified |
| VH298 | - | 110.4 nM (Ki)[8] | - | - | - | - | TR-FRET |
| VHL Ligand 8 (in ARD-266) | Androgen Receptor (AR) | 2-3 µM (Ki)[5] | - | - | 0.5 - 1.0 nM[9] | >90% | Western Blot |
| MZ1 (VH032-based) | BRD4 | 29 nM[10] | - | 15 - 26[10] | ~10 nM | >90% | SPR, ITC, Western Blot |
| MS33 | WDR5 | - | 520 nM | 1.66[11] | 260 nM[11] | 71%[11] | ITC, Cellular Degradation Assay |
| DT2216 | BCL-XL | - | - | - | 63 nM[9] | 90.8%[9] | Cellular Degradation Assay |
Note: The efficacy of a PROTAC is influenced by the interplay of the VHL ligand, the linker, and the target ligand, making direct comparisons of VHL ligands in different PROTAC contexts challenging.[4]
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the VHL signaling pathway, the mechanism of action for a VHL-based PROTAC, and a typical experimental workflow for comparing VHL ligands.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Off-Target Effects: A Comparative Guide to (S,R,S)-AHPC-CO-C9-NH2 Based Degraders
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. A key component in many successful PROTACs is the (S,R,S)-AHPC moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide provides a comprehensive analysis of the cross-reactivity and selectivity of PROTACs built using the (S,R,S)-AHPC-CO-C9-NH2 building block, a VHL ligand connected to a nine-carbon aliphatic linker with a terminal amine for conjugation to a target protein binder.
Understanding the selectivity of these degraders is paramount to mitigating potential off-target effects and ensuring therapeutic safety and efficacy. This guide offers a comparative framework, supported by experimental data and detailed protocols, to aid researchers in the evaluation of their (S,R,S)-AHPC-based PROTACs.
The PROTAC Mechanism: A Symphony of Induced Proximity
PROTACs are heterobifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the cell's proteasome. The (S,R,S)-AHPC component serves to recruit the VHL E3 ligase complex, initiating this cascade of targeted protein degradation.
Figure 1: PROTAC-mediated protein degradation pathway.
Assessing Cross-Reactivity: A Multi-Pronged Approach
A thorough evaluation of a PROTAC's selectivity is crucial. Off-target degradation can arise from several factors, including promiscuous binding of the target protein ligand ("warhead") or, less commonly, the E3 ligase ligand. The linker connecting these two moieties also plays a critical role in determining the overall selectivity profile. A combination of global proteomics and targeted validation assays is the gold standard for identifying and confirming off-target effects.
Quantitative Data Summary: On-Target vs. Off-Target Degradation
The following table presents illustrative data from a hypothetical global proteomics experiment designed to assess the selectivity of a novel PROTAC, "Degrader-X," which utilizes the this compound scaffold. In this example, Degrader-X is designed to target and degrade "Target Protein A."
| Protein Name | Gene Symbol | Log2 Fold Change (Degrader-X vs. Vehicle) | p-value | Classification |
| Target Protein A | TPA | -3.5 | <0.0001 | On-Target |
| Off-Target Protein 1 | OTP1 | -2.1 | 0.005 | Potential Off-Target |
| Off-Target Protein 2 | OTP2 | -1.5 | 0.02 | Potential Off-Target |
| Housekeeping Protein 1 | HKP1 | -0.1 | 0.85 | No Significant Change |
| Housekeeping Protein 2 | HKP2 | 0.05 | 0.92 | No Significant Change |
Note: This table presents hypothetical data for illustrative purposes. A significant negative Log2 fold change with a low p-value indicates potential degradation that requires further validation.
Comparative Analysis with Alternative Degraders
To provide a broader context, the selectivity of (S,R,S)-AHPC-based degraders can be compared to PROTACs that recruit other E3 ligases, such as Cereblon (CRBN). While both are effective, they can exhibit different off-target profiles due to the distinct sets of endogenous proteins that interact with each E3 ligase.
| Feature | (S,R,S)-AHPC (VHL-based) | CRBN-based |
| Endogenous Substrates | Primarily hypoxia-inducible factors (HIFs) | Includes transcription factors Ikaros and Aiolos |
| Reported Off-Targets | Generally considered to have a favorable selectivity profile | Can sometimes lead to off-target degradation of zinc-finger transcription factors |
| Linker Sensitivity | Highly sensitive to linker length and composition for optimal ternary complex formation | Also sensitive to linker properties, but different structural requirements compared to VHL |
Experimental Protocols
Detailed and robust experimental protocols are essential for generating reliable and reproducible cross-reactivity data.
Global Proteomics Analysis for Off-Target Identification
Mass spectrometry-based proteomics provides an unbiased, global view of protein abundance changes following PROTAC treatment.
Figure 2: Global proteomics workflow for selectivity analysis.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvest.
-
Treat cells with the this compound based degrader at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS and lyse using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a standard assay (e.g., BCA assay).
-
-
Protein Digestion:
-
Denature proteins and reduce disulfide bonds.
-
Digest proteins into peptides using a sequence-specific protease, such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate peptides by liquid chromatography (LC) based on their physicochemical properties.
-
Analyze the eluted peptides by tandem mass spectrometry (MS/MS) to determine their amino acid sequence and relative abundance.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against a protein database to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significant changes in abundance between the degrader-treated and vehicle-treated samples.
-
Orthogonal Validation by Western Blotting
Western blotting is a targeted approach used to confirm the degradation of specific on-target and potential off-target proteins identified from the proteomics screen.
Methodology:
-
Sample Preparation:
-
Prepare cell lysates as described for the proteomics analysis.
-
Normalize protein concentrations for all samples.
-
-
SDS-PAGE and Protein Transfer:
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (on-target or potential off-target).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the extent of protein degradation.
-
Conclusion
The this compound building block provides a versatile and potent platform for the development of VHL-recruiting PROTACs. A rigorous and systematic evaluation of their cross-reactivity is a critical step in the drug development process. By employing a combination of global proteomics and targeted validation techniques, researchers can gain a comprehensive understanding of the selectivity profile of their degraders, paving the way for the development of safer and more effective therapeutics. The experimental protocols and comparative data presented in this guide serve as a valuable resource for scientists and researchers dedicated to advancing the field of targeted protein degradation.
A Comparative Guide to Evaluating the Specificity of VHL-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of selectively eliminating disease-causing proteins rather than merely inhibiting them.[1] This is achieved by hijacking the cell's native ubiquitin-proteasome system.[2] VHL (von Hippel-Lindau) is one of the most frequently recruited E3 ligases in PROTAC design.[3] While potent, ensuring the specificity of VHL-recruiting PROTACs is paramount to minimizing off-target effects and maximizing the therapeutic window.
This guide provides an objective comparison of methodologies to assess the specificity of VHL-recruiting PROTACs, supported by detailed experimental protocols and data presentation formats.
Mechanism of Action and Sources of Off-Target Effects
VHL-recruiting PROTACs are heterobifunctional molecules composed of a ligand for the protein of interest (POI), a ligand for the VHL E3 ligase, and a connecting linker.[1] The formation of a stable ternary complex between the POI, the PROTAC, and VHL is the critical initiating step, which leads to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][3]
Off-target effects can arise from several sources:
-
Warhead-Mediated Off-Targets: The ligand targeting the POI may have an affinity for other proteins, leading to their unintended degradation.[4][5]
-
VHL Ligand-Mediated Off-Targets: The VHL ligand itself, often derived from HIF-1α inhibitors, can potentially stabilize HIF-1α, activating the hypoxic response.[4]
-
Neosubstrate Degradation: The formation of the ternary complex can create novel protein interaction surfaces on VHL, leading to the ubiquitination and degradation of proteins that are not the intended target.[4]
Comparative Analysis: VHL vs. CRBN-Recruiting PROTACs
The choice of E3 ligase is a critical design decision. Cereblon (CRBN) is the most common alternative to VHL.[6] The selection can influence degradation efficiency, specificity, and potential off-target profiles.[7]
| Feature | VHL (von Hippel-Lindau) | CRBN (Cereblon) |
| Cellular Localization | Predominantly cytosolic, but can be found in the nucleus.[] | Primarily nuclear, but can shuttle to the cytoplasm.[] |
| Expression Regulation | Protein levels are regulated by oxygen levels; downregulated in hypoxic tumors.[] | Generally considered to be more ubiquitously and stably expressed. |
| Known Off-Target Profile | Ligand can stabilize HIF-1α.[4] Lower general propensity for "molecular glue" type off-targets.[5] | Ligands (e.g., thalidomide (B1683933) analogs) are known to induce degradation of neosubstrates like IKZF1/3.[] |
| Substrate Degradation | Forms relatively long-lived complexes, potentially better for stable proteins.[] | Has fast turn-over rates, which may be advantageous for rapidly dividing cells.[] |
Data Presentation: Quantitative Performance Comparison
The following table provides a hypothetical example of quantitative data comparing VHL- and CRBN-based PROTACs designed to target the same protein, BRD4.
| Parameter | VHL-PROTAC (e.g., MZ1) | CRBN-PROTAC (e.g., dBET1) |
| Target | BRD4 | BRD4 |
| DC50 (BRD4) | ~15 nM | ~25 nM |
| Dmax (BRD4) | >95% | >95% |
| Proteomics Screen | ||
| Timepoint | 8 hours | 8 hours |
| Proteins Degraded >50% | 3 (BRD2, BRD3, BRD4) | 3 (BRD2, BRD3, BRD4) |
| Key Off-Targets Identified | Minimal off-targets observed | Potential for neosubstrate (e.g., GSPT1) degradation depending on ligand |
Experimental Protocols for Specificity Evaluation
A multi-pronged approach using orthogonal methods is crucial for rigorously validating PROTAC specificity.[1]
Protocol 1: Global Proteomics for Off-Target Identification
This is the gold standard for an unbiased, proteome-wide assessment of PROTAC selectivity.[9]
-
Objective: To identify all proteins that are significantly degraded upon PROTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat cells with the VHL-recruiting PROTAC at its optimal degradation concentration (e.g., 1x, 10x, and 100x DC50).
-
Controls: Include a vehicle control (e.g., DMSO) and a crucial negative control, such as an inactive epimer of the PROTAC that can bind the target but not VHL.[10]
-
Incubation: Incubate for a predetermined optimal time for on-target degradation (e.g., 6-24 hours). Shorter time points are preferred to focus on direct targets.[11]
-
Cell Lysis and Protein Digestion: Harvest and lyse cells. Quantify protein concentration, reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional but Recommended): For multiplexed quantification, label peptides from different conditions with isobaric tags (e.g., TMT).
-
LC-MS/MS Analysis: Combine the peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
-
Data Analysis: Use specialized software to identify and quantify peptides and proteins. Calculate the fold change of protein abundance in PROTAC-treated samples relative to controls. Proteins with significantly reduced abundance are potential off-targets.
-
Protocol 2: Ternary Complex Formation by Surface Plasmon Resonance (SPR)
The stability of the ternary complex is often a better predictor of degradation than binary binding affinity.[10]
-
Objective: To quantitatively measure the binding affinity and cooperativity of the POI-PROTAC-VHL complex.
-
Methodology:
-
Protein Preparation: Use purified, biotinylated VHL complex (VHL, Elongin B, Elongin C) and purified POI.
-
Immobilization: Immobilize the biotinylated VHL complex on a streptavidin (SA) sensor chip.
-
Binary Analysis (PROTAC to VHL): Inject serial dilutions of the PROTAC alone over the VHL-coated surface to determine the binary binding affinity (Kᴅ).
-
Ternary Analysis (PROTAC:POI to VHL): Prepare serial dilutions of the PROTAC mixed with a constant, saturating concentration of the POI. Inject these mixtures over the VHL surface.
-
Data Fitting: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the apparent Kᴅ of the ternary complex.
-
Calculate Cooperativity (α): Cooperativity is calculated as the ratio of the binary Kᴅ (PROTAC to VHL) to the ternary Kᴅ (PROTAC:POI to VHL).
-
α > 1 indicates positive cooperativity (POI enhances PROTAC binding to VHL).
-
α < 1 indicates negative cooperativity.
-
α = 1 indicates no cooperativity.
-
-
Protocol 3: Target Degradation Quantification by Western Blot
Western blotting is a fundamental technique to confirm and quantify the degradation of specific proteins.[2]
-
Objective: To determine the potency (DC50) and efficacy (Dmax) of the PROTAC for the intended target and suspected off-targets.
-
Methodology:
-
Cell Treatment: Seed cells and treat with a range of PROTAC concentrations (e.g., 10-point curve from 1 nM to 10 µM) for a fixed time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and determine the total protein concentration for each sample.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a specific primary antibody against the POI. A loading control antibody (e.g., GAPDH, β-actin) is essential.[9]
-
Detection: Use a labeled secondary antibody (e.g., HRP-conjugated) and a chemiluminescent substrate to visualize the protein bands.
-
Quantification: Capture the image and quantify the band intensity using densitometry software. Normalize the POI band intensity to the loading control.
-
Data Analysis: Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[2]
-
Troubleshooting and Interpretation
Differentiating between on-target and off-target toxicity is a critical step.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to PROTAC Linker Composition: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Proteolysis Targeting Chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties, profoundly influencing the formation of the essential ternary complex (POI-PROTAC-E3 ligase).[1][3][4]
This guide provides an objective comparison of common PROTAC linker compositions—Polyethylene Glycol (PEG), alkyl, and rigid linkers—supported by experimental data to inform the rational design of next-generation protein degraders.
Comparative Analysis of Common Linker Types
The composition, length, and flexibility of the linker are pivotal in optimizing a PROTAC's performance.[5][6] The choice between flexible linkers, like PEG and alkyl chains, and more constrained rigid linkers depends on the specific target and E3 ligase pair.[3][7]
| Linker Type | Composition | Key Advantages | Key Disadvantages |
| PEG Linkers | Repetitive ethylene (B1197577) glycol units | Enhances hydrophilicity and aqueous solubility.[1][8] Generally biocompatible and allows for straightforward modulation of length.[1] | May have reduced metabolic stability.[8] Can be more costly to synthesize compared to alkyl linkers.[1][8] |
| Alkyl Linkers | Saturated or unsaturated hydrocarbon chains | Synthetically accessible and chemically stable.[1][8] Length can be systematically varied.[1] | Tend to be hydrophobic, potentially leading to poor solubility and cell permeability.[1][8] High flexibility can incur an entropic penalty upon binding.[3] |
| Rigid Linkers | Contain cyclic structures (e.g., piperazine, aromatic rings), alkynes, or triazoles | Can pre-organize the PROTAC into a bioactive conformation, enhancing ternary complex stability and selectivity.[1][3] Can improve metabolic stability.[1][3] | May be more synthetically challenging to prepare.[3] Reduced flexibility can sometimes hinder optimal ternary complex formation.[1] |
Data Presentation: Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1][9] Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy. The following tables summarize representative data illustrating the impact of linker composition.
Note: Direct comparison of data across different studies should be made with caution due to variations in cell lines, experimental conditions, and specific molecule structures.[7][9]
Table 1: Comparison of PROTACs Targeting Tank-Binding Kinase 1 (TBK1) with VHL Ligase
This table demonstrates the critical role of linker length, showing that linkers below a certain threshold (12 atoms) were inactive, while potency varied with longer lengths.
| Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
| Data synthesized from published literature.[2][9] |
Table 2: Comparison of Flexible (PEG vs. Alkyl) Linkers for BRD4 Degradation with CRBN Ligase
This example illustrates that for BRD4 degradation, a PEG-based linker can be significantly more potent than a simple alkyl chain.[10]
| Linker Type | Target/E3 Ligase | DC50 (µM) | Dmax (%) |
| PEG-based | BRD4/CRBN | 0.20 | >90 |
| Alkyl-based | BRD4/CRBN | >5 | <20 |
| Data synthesized from published literature.[10] |
Table 3: Comparison of VHL-based PROTACs Targeting BRD4 Degradation
This dataset shows an unexpected pattern where intermediate-length PEG linkers showed reduced potency, highlighting the non-linear relationship between linker length and efficacy that must be empirically determined.[2]
| Linker Composition | Linker Length (PEG units) | DC50 (µM) in H661 cells |
| PEG | 0 | < 0.5 |
| PEG | 1-2 | > 5 |
| PEG | 4-5 | < 0.5 |
| Data synthesized from published literature.[2] |
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for illustrating the complex relationships in PROTAC development.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validating Ternary Complex Formation with AHPC-based PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the formation of a stable ternary complex—composed of the target protein, the PROTAC, and an E3 ligase—is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of key methodologies for validating the formation and stability of ternary complexes induced by (S,R,S)-AHPC-based PROTACs, which recruit the von Hippel-Lindau (VHL) E3 ligase. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assays for your research needs.
The Central Role of the Ternary Complex in PROTAC Efficacy
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The formation of a productive ternary complex is the linchpin of this process, as it facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for proteasomal degradation. The stability and conformation of this ternary complex are key determinants of a PROTAC's efficacy and selectivity. Therefore, robust and quantitative validation of its formation is paramount.
Core Biophysical and Cellular Validation Techniques
Several orthogonal techniques are employed to characterize the formation and stability of the ternary complex. These can be broadly categorized into biophysical methods that use purified proteins and cellular assays that provide insights within a more physiological context.
Quantitative Data Summary: A Comparative Overview
The following tables summarize key quantitative parameters for the well-characterized AHPC-based PROTAC, MZ1, and provide a comparison with another common PROTAC, ARV-771, across different validation techniques.
Table 1: Ternary Complex Formation and Stability Data for MZ1 (AHPC-based)
| Technique | Target Protein | E3 Ligase | Binary Affinity (PROTAC to E3, K_D) | Ternary Affinity (K_D) | Cooperativity (α) | Reference |
| SPR | BRD4(BD2) | VHL | ~67 nM | ~4.4 nM | ~15 | [1] |
| ITC | BRD4(BD2) | VHL | ~67 nM | ~4.4 nM | 18 | [2] |
| TR-FRET | BRD4 | VHL | - | Potent ternary complex formation observed | - | [3] |
| NanoBRET | BRD4 | VHL | - | Rapid and sustained ternary complex formation | - | [3] |
Table 2: Comparative Ternary Complex Data: MZ1 vs. ARV-771
| PROTAC | Target Protein | E3 Ligase | Technique | Ternary Affinity (K_D) | Cooperativity (α) | Reference |
| MZ1 | BRD4(BD2) | VHL | FP | 11 nM | 11.1 | [4] |
| ARV-771 | BRD4(BD2) | VHL | FP | 45 nM | 3.6 | [4] |
Note: K_D values and cooperativity can vary based on experimental conditions and the specific assay format used. The data presented here is for comparative purposes.
Visualizing the Pathway and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ternary Complex Formation [promega.com]
- 4. Development of BromoTag: A “Bump-and-Hole”–PROTAC System to Induce Potent, Rapid, and Selective Degradation of Tagged Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for (S,R,S)-AHPC-CO-C9-NH2
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of (S,R,S)-AHPC-CO-C9-NH2, a von Hippel-Lindau (VHL) ligand used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these procedures is critical for minimizing risks and ensuring a safe research environment.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to be familiar with its potential hazards. As with related compounds, it should be assumed to be harmful if swallowed and may cause skin and eye irritation.[1] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory.[1][3]
Key Safety Information
| Precaution | Specification | Rationale |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[1][2] | To protect from spills, splashes, and direct contact. |
| Handling Area | A certified chemical fume hood. | To prevent inhalation of any dust or aerosols.[2] |
| Emergency Procedures | In case of contact, flush eyes or skin with copious amounts of water and seek medical attention.[4][5] If inhaled, move to fresh air.[4][5] If ingested, wash out the mouth with water and seek immediate medical attention.[4][5] | To mitigate immediate health risks. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of waste segregation, collection, and labeling to ensure safety and regulatory compliance.
1. Waste Segregation: All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Unused or expired this compound.[1]
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, vials).[1]
-
Contaminated consumables (e.g., absorbent paper, wipes).[1]
-
Contaminated PPE (e.g., gloves).[1]
2. Waste Collection:
-
Solid Waste: Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[1]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and shatter-resistant container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
3. Labeling: All waste containers must be clearly and accurately labeled. The label should include:
4. Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked.[1]
5. Disposal Request: Once the waste container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[6]
Experimental Workflow: Disposal of this compound
The logical flow of the disposal process is critical to ensure safety and compliance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
